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  • Product: N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine
  • CAS: 1353000-12-0

Core Science & Biosynthesis

Foundational

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine

Abstract This technical guide provides a comprehensive framework for elucidating the mechanism of action of the novel compound, N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine. Given the absence of direct literatur...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for elucidating the mechanism of action of the novel compound, N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine. Given the absence of direct literature on this specific molecule, we leverage the extensive pharmacological history of the benzothiazole scaffold to propose a putative mechanism of action and outline a rigorous, multi-faceted experimental strategy for its validation. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities. We will delve into the rationale behind experimental choices, present detailed protocols, and provide a roadmap for a thorough investigation, from initial biochemical assays to in-depth cellular and signaling pathway analysis.

Introduction: The Benzothiazole Scaffold - A Privileged Motif in Drug Discovery

The benzothiazole core, a fusion of a benzene and a thiazole ring, represents a "privileged scaffold" in medicinal chemistry, consistently appearing in molecules with a wide array of biological activities.[1][2] Its derivatives have demonstrated clinical and preclinical efficacy across numerous therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases.[1][3][4] The versatility of the benzothiazole ring allows it to interact with a diverse range of biological targets, including enzymes like kinases and topoisomerases, as well as G-protein coupled receptors.[1]

The subject of this guide, N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine, is a novel entity. Its structure, featuring a substituted benzothiazole core linked to an N-methylglycine (sarcosine) moiety, suggests several potential avenues for its mechanism of action. Sarcosine itself is an endogenous amino acid derivative known to interact with the glycine transporter-1 (GlyT-1) and modulate glutamatergic neurotransmission through the NMDA receptor.[5][6] The combination of these two pharmacologically active components in a single molecule presents an intriguing subject for investigation.

This guide will, therefore, be structured around a central hypothesis: N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine acts as a modulator of a key enzymatic or receptor system, with its activity profile influenced by both the benzothiazole core and the N-methylglycine side chain.

Proposed Investigational Roadmap

To systematically dissect the mechanism of action, we propose a tiered approach, beginning with broad, target-agnostic screening and progressively narrowing down to specific molecular interactions and cellular consequences.

G cluster_0 Phase 1: Initial Profiling cluster_1 Phase 2: Target Identification & Validation cluster_2 Phase 3: Mechanistic Deep Dive A Compound Synthesis & QC B Broad Phenotypic Screening (e.g., NCI-60 panel) A->B C Initial Target Class Prediction (In silico methods) A->C D Target-Based Biochemical Assays (e.g., Kinase, GPCR panels) B->D E Affinity-Based Target Identification (e.g., Proteomics) B->E F Genetic Approaches (e.g., RNAi/CRISPR screening) B->F C->D G Cellular Pathway Analysis (e.g., Western Blot, Reporter Assays) D->G H Biophysical Characterization of Binding (e.g., SPR, ITC) E->H I Structural Biology (e.g., X-ray Crystallography, Cryo-EM) H->I

Figure 1: A tiered experimental workflow for elucidating the mechanism of action.

Phase 1: Foundational Characterization and Hypothesis Generation

The initial phase focuses on ensuring compound integrity and gaining a broad understanding of its biological effects to inform more targeted studies.

Compound Synthesis and Quality Control

A robust and scalable synthetic route for N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine is a prerequisite. The classical synthesis of 2-aminobenzothiazoles often involves the condensation of 2-aminothiophenols with various reagents.[1][7]

Protocol 1: Synthesis of N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine (Hypothetical)

  • Step 1: Synthesis of 2-amino-4-isopropylbenzothiazole. React 2-amino-5-isopropylthiophenol with cyanogen bromide in a suitable solvent like ethanol.

  • Step 2: N-alkylation with ethyl bromoacetate. React 2-amino-4-isopropylbenzothiazole with ethyl bromoacetate in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) to yield ethyl (4-isopropyl-1,3-benzothiazol-2-yl)glycinate.

  • Step 3: N-methylation. Methylate the secondary amine using a suitable methylating agent (e.g., methyl iodide or dimethyl sulfate) under basic conditions to obtain ethyl N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycinate.

  • Step 4: Saponification. Hydrolyze the ester using a base such as lithium hydroxide or sodium hydroxide in a mixture of water and a miscible organic solvent (e.g., THF or methanol) to yield the final product, N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine.

  • Purification and Characterization: Purify the final compound using column chromatography or recrystallization. Confirm the structure and purity (>95%) using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Broad-Spectrum Phenotypic Screening

Phenotypic screening provides an unbiased approach to identify the cellular processes affected by the compound without a priori knowledge of its target.[8]

Protocol 2: NCI-60 Human Tumor Cell Line Screen

  • Compound Preparation: Prepare a stock solution of the compound in DMSO.

  • Assay: Submit the compound to the National Cancer Institute's Developmental Therapeutics Program for screening against their panel of 60 human tumor cell lines.

  • Data Analysis: Analyze the growth inhibition patterns. A unique pattern of activity against specific cell lines can provide clues about the mechanism of action. For example, sensitivity in cell lines with known mutations in a particular signaling pathway would suggest that the compound might be targeting that pathway.

In Silico Target Prediction

Computational methods can predict potential biological targets based on the chemical structure of the compound, offering a valuable starting point for experimental validation.[9][10][11]

Workflow 1: Computational Target Prediction

  • Ligand-Based Approaches: Utilize platforms like SwissTargetPrediction or SEA (Similarity Ensemble Approach) to compare the 2D and 3D structure of the compound against libraries of known active molecules.

  • Structure-Based Approaches (Reverse Docking): If high-resolution structures of potential targets are available, perform reverse docking to predict the binding affinity of the compound to a panel of proteins.[12]

  • Pharmacophore Modeling: Develop a pharmacophore model based on the compound's structure and screen it against a database of protein structures.

Phase 2: Target Deconvolution and Validation

The insights gained from Phase 1 will guide the experiments in this phase, which are designed to identify and validate the direct molecular target(s) of the compound.

Target-Based Biochemical Assays

Based on the in silico predictions and the known pharmacology of benzothiazoles, a panel of biochemical assays should be performed. Given the prevalence of benzothiazole derivatives as kinase inhibitors, a broad kinase panel screen is highly recommended.[1]

Assay Type Rationale Example Platform
Kinase Panel Screen Benzothiazoles are known kinase inhibitors.Eurofins DiscoverX, Reaction Biology
GPCR Panel Screen To investigate potential modulation of G-protein coupled receptors.Eurofins DiscoverX, MilliporeSigma
Ion Channel Panel Screen To assess activity against various ion channels.Charles River, Sophion Bioscience
Enzyme Inhibition Assays Based on specific predictions from in silico analysis.Custom assay development

Table 1: Recommended Target-Based Biochemical Screens

Affinity-Based Target Identification

These methods aim to identify the binding partners of the compound from a complex biological sample.

Protocol 3: Affinity Chromatography-Mass Spectrometry

  • Compound Immobilization: Synthesize a derivative of the compound with a linker suitable for covalent attachment to a solid support (e.g., sepharose beads).

  • Cell Lysate Preparation: Prepare a native protein lysate from a responsive cell line identified in the phenotypic screen.

  • Affinity Pull-Down: Incubate the immobilized compound with the cell lysate. Non-specifically bound proteins are washed away.

  • Elution and Protein Identification: Elute the specifically bound proteins and identify them using mass spectrometry (LC-MS/MS).

  • Validation: Validate the identified targets using orthogonal methods such as Western blotting or surface plasmon resonance.

Genetic Approaches for Target Validation

RNA interference (RNAi) or CRISPR-Cas9-mediated gene knockout can be used to confirm if the identified target is essential for the compound's activity.[13]

G A Responsive Cell Line B Transfect with shRNA/sgRNA targeting putative target gene A->B C Control (non-targeting shRNA/sgRNA) A->C D Treat with Compound B->D C->D E Measure Cellular Phenotype (e.g., viability, apoptosis) D->E

Figure 2: Workflow for target validation using genetic approaches.

Phase 3: In-Depth Mechanistic Characterization

Once a primary target is validated, the focus shifts to understanding the precise molecular interactions and the downstream cellular consequences.

Cellular Pathway Analysis

This involves investigating the effect of the compound on the signaling pathways modulated by the identified target.

Protocol 4: Western Blot Analysis

  • Cell Treatment: Treat responsive cells with the compound at various concentrations and time points.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the target protein and its downstream effectors (e.g., phospho-specific antibodies to assess kinase activity).

  • Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to determine changes in protein expression or phosphorylation status.

Biophysical Characterization of Binding

Biophysical techniques provide quantitative data on the binding affinity, kinetics, and thermodynamics of the compound-target interaction.[14]

Technique Information Gained
Surface Plasmon Resonance (SPR) Binding affinity (KD), association (ka) and dissociation (kd) rates.
Isothermal Titration Calorimetry (ITC) Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Thermal Shift Assay (TSA) Target engagement and stabilization upon compound binding.

Table 2: Biophysical Techniques for Characterizing Compound-Target Interaction

Structural Biology

Determining the three-dimensional structure of the compound bound to its target provides the ultimate insight into the mechanism of action at an atomic level.[8]

Workflow 2: Structural Elucidation

  • Protein Expression and Purification: Express and purify the target protein in a suitable system (e.g., E. coli, insect, or mammalian cells).

  • Co-crystallization or Soaking: Grow crystals of the protein and either co-crystallize it with the compound or soak the crystals in a solution containing the compound.

  • X-ray Diffraction Data Collection: Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement: Solve the crystal structure using molecular replacement or other methods and refine the model to obtain a high-resolution structure of the protein-ligand complex.

Conclusion

The elucidation of the mechanism of action of a novel compound like N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine is a complex but essential undertaking in drug discovery and development. The systematic, multi-pronged approach outlined in this guide, which combines computational, biochemical, cellular, and structural methods, provides a robust framework for success. By leveraging the known pharmacology of the benzothiazole scaffold and employing a hypothesis-driven yet unbiased experimental strategy, researchers can effectively unravel the molecular intricacies of this promising new chemical entity.

References

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  • Taylor & Francis Online. (n.d.). Sarcosine – Knowledge and References.
  • PubMed. (2000, September 15). In-vitro hydrolysis, permeability, and ocular uptake of prodrugs of N-[4-(benzoylamino)phenylsulfonyl]glycine, a novel aldose reductase inhibitor.
  • PubMed. (1999, January 25). Inhibitory effects of isopropyl-2-(1,3-dithietane-2-ylidene)-2- [N-(4-methylthiazol-2-yl)carbamoyl]acetate (YH439)
  • MDPI. (2024, November 16). Effects of Sarcosine (N-methylglycine) on NMDA (N-methyl-D-aspartate) Receptor Hypofunction Induced by MK801: In Vivo Calcium Imaging in the CA1 Region of the Dorsal Hippocampus.

Sources

Exploratory

In vitro binding affinity of N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine

An In-Depth Technical Guide to Elucidating the In Vitro Binding Affinity of N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine This guide provides a comprehensive framework for determining the in vitro binding affinit...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Elucidating the In Vitro Binding Affinity of N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine

This guide provides a comprehensive framework for determining the in vitro binding affinity of the novel small molecule, N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine. While specific binding data for this compound is not extensively documented in publicly available literature, this document serves as a technical roadmap for researchers, scientists, and drug development professionals. It outlines the logical progression from hypothetical synthesis and target identification to the detailed execution and analysis of state-of-the-art binding assays. The methodologies described herein are grounded in established scientific principles to ensure robust and reproducible results.

Introduction: The Significance of Binding Affinity in Drug Discovery

The journey of a potential therapeutic agent from a chemical concept to a clinical candidate is long and arduous. A critical early step in this process is the characterization of the interaction between a small molecule and its biological target.[1][2] Binding affinity, a measure of the strength of this interaction, is a key determinant of a drug's potency and selectivity.[3] Ligand-binding assays are fundamental tools for quantifying this interaction, providing crucial data for lead optimization and structure-activity relationship (SAR) studies.[1]

The compound at the center of this guide, N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine, belongs to the benzothiazole class of heterocyclic compounds. Benzothiazole derivatives have been reported to exhibit a wide range of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties, often through interactions with enzymes or receptors.[4][5] Given the structural motifs present in our target molecule, a plausible hypothesis is its interaction with key signaling proteins such as kinases or G-protein coupled receptors (GPCRs). This guide will therefore use a hypothetical protein target for illustrative purposes, while the described methodologies are broadly applicable.

Proposed Synthesis of N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine

A robust supply of the test compound is a prerequisite for any in vitro study. Based on established synthetic routes for analogous benzothiazole structures, a plausible pathway for the synthesis of N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine is proposed below.[6][7][8][9]

Synthetic Scheme

Synthetic_Pathway A 4-Isopropylaniline C 2-Amino-4-isopropyl-1,3-benzothiazole A->C Br2, AcOH B Potassium Thiocyanate B->C E Ethyl N-(4-isopropyl-1,3-benzothiazol-2-yl)glycinate C->E K2CO3, Acetone D Ethyl bromoacetate D->E G Ethyl N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycinate E->G NaH, THF F Methyl iodide F->G H N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine G->H LiOH, THF/H2O Radioligand_Binding_Workflow A Prepare Reagents: - Target Protein (Membranes or Purified) - Radioligand ([3H] or [125I]-labeled) - Test Compound (Serial Dilutions) - Assay Buffer B Incubate Components in 96-well Plate: - Total Binding: Protein + Radioligand + Buffer - Non-specific Binding: Protein + Radioligand + Excess Unlabeled Ligand - Competition: Protein + Radioligand + Test Compound A->B C Separate Bound from Free Radioligand: Rapid Vacuum Filtration through Glass Fiber Filters B->C D Quantify Bound Radioactivity: - Dry Filters - Add Scintillation Cocktail - Count in a Scintillation Counter C->D E Data Analysis: - Calculate Specific Binding - Plot Competition Curve (% Inhibition vs. [Test Compound]) - Determine IC50 and calculate Ki D->E SPR_Workflow A Prepare Sensor Chip and Reagents: - Immobilize Target Protein (Ligand) onto Sensor Chip - Prepare Test Compound (Analyte) in Running Buffer at various concentrations B Binding Measurement Cycle: 1. Baseline: Flow running buffer over the sensor surface. 2. Association: Inject analyte and monitor the increase in response units (RU). 3. Dissociation: Flow running buffer again and monitor the decrease in RU. A->B C Regeneration: Inject a regeneration solution to remove bound analyte from the ligand surface, preparing it for the next cycle. B->C D Data Analysis: - Process the sensorgrams (subtract reference channel data). - Fit the association and dissociation curves to a kinetic model. - Determine ka, kd, and Kd. B->D C->B Next Cycle ITC_Workflow

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Foundational

Pharmacokinetic profile of N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine in murine models

An In-Depth Technical Guide to the Murine Pharmacokinetic Profile of N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine This guide provides a comprehensive framework for characterizing the pharmacokinetic (PK) profile...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Murine Pharmacokinetic Profile of N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine

This guide provides a comprehensive framework for characterizing the pharmacokinetic (PK) profile of the novel small molecule, N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine, in murine models. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a standard protocol, offering a narrative that explains the scientific rationale behind experimental choices, ensuring a self-validating and robust study design.

Introduction: Unveiling the Pharmacokinetic Journey

The development of any new chemical entity (NCE) hinges on a thorough understanding of its behavior within a living system. Pharmacokinetics, the study of drug absorption, distribution, metabolism, and excretion (ADME), provides this critical insight.[1][2] For N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine, a compound with a benzothiazole core—a scaffold known for diverse pharmacological activities—characterizing its PK profile is a foundational step in its preclinical development.[3][4] This guide outlines a comprehensive strategy for a murine PK study, from initial planning to data interpretation, designed to yield high-quality, reproducible results that can confidently guide further development.

Strategic Experimental Design: The Blueprint for Success

A successful pharmacokinetic study is built on a meticulously planned experimental design. Every choice, from the animal model to the analytical method, must be justified to ensure the integrity of the data.

Rationale for Animal Model Selection

The laboratory mouse is a cornerstone of preclinical PK studies due to its genetic tractability, small size, and well-characterized physiology.[5] For this study, we select the C57BL/6 inbred strain, a widely used and well-documented model in pharmacological research.[6] To account for potential differences in drug metabolism between rodents and humans, utilizing humanized transgenic mouse models expressing human drug-metabolizing enzymes could be a future consideration to improve clinical translation.[7][8][9][10]

Dosing Strategy and Formulation

The study will involve both intravenous (IV) and oral (PO) administration to determine absolute bioavailability.

  • Intravenous (IV) Administration: A bolus IV injection via the tail vein will be used to assess the drug's disposition and elimination characteristics independent of absorption.

  • Oral (PO) Administration: Oral gavage will be employed to evaluate the extent and rate of absorption from the gastrointestinal tract.

A suitable vehicle must be chosen to ensure the compound is fully solubilized and stable. A common starting point for small molecules is a formulation of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. The final formulation will be determined based on solubility and tolerability studies.

Blood Sampling Strategy: The Art of Microsampling

To minimize animal usage and inter-animal variability, a serial blood sampling approach will be utilized.[1][11] This involves collecting multiple blood samples from the same mouse over the course of the study. Given the small blood volume of mice, microsampling techniques are essential.[12]

  • Sampling Sites: Blood will be collected via the submandibular vein for early time points and a terminal cardiac puncture for the final time point.[11]

  • Time Points: A series of time points will be chosen to adequately capture the absorption, distribution, and elimination phases. For IV administration, these might be 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours. For PO administration, time points could include 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

Methodologies: From In-Life to Bioanalysis

This section details the step-by-step protocols for the in-vivo study and the subsequent bioanalytical quantification of N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine in plasma.

In-Vivo Experimental Protocol
  • Animal Acclimatization: Male C57BL/6 mice (8-10 weeks old) will be acclimatized for at least one week prior to the study.

  • Dosing:

    • IV Group: The compound will be administered as a single bolus injection into the tail vein at a dose of 2 mg/kg.

    • PO Group: The compound will be administered by oral gavage at a dose of 10 mg/kg.

  • Blood Collection:

    • At each designated time point, approximately 30-50 µL of blood will be collected into tubes containing an anticoagulant (e.g., K2EDTA).[11]

    • Samples will be kept on ice.

  • Plasma Preparation:

    • Blood samples will be centrifuged at 4°C to separate the plasma.

    • Plasma will be transferred to clean tubes and stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices due to its high sensitivity and selectivity.[13]

A robust and reliable LC-MS/MS method will be developed and validated according to the FDA Bioanalytical Method Validation Guidance for Industry.[14][15][16] Validation will assess:

  • Selectivity and Specificity: Ensuring no interference from endogenous plasma components.[16]

  • Accuracy and Precision: Determining the closeness of measured values to the true value and the degree of scatter.

  • Calibration Curve: Establishing the relationship between concentration and instrument response.

  • Sensitivity (Lower Limit of Quantification, LLOQ): The lowest concentration that can be reliably quantified.

  • Stability: Assessing the stability of the analyte in plasma under various storage and handling conditions.

  • Thawing: Plasma samples, calibration standards, and quality control (QC) samples will be thawed on ice.

  • Protein Precipitation: An internal standard (a structurally similar molecule) will be added, followed by a protein precipitation agent (e.g., acetonitrile). This removes larger proteins that can interfere with the analysis.[17]

  • Centrifugation: Samples will be vortexed and then centrifuged to pellet the precipitated proteins.

  • Supernatant Transfer: The supernatant containing the analyte and internal standard will be transferred to a new plate or vials for LC-MS/MS analysis.

  • Chromatographic Separation: The sample extract will be injected onto a reverse-phase C18 HPLC column to separate the analyte from other components.

  • Mass Spectrometric Detection: The analyte will be ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and specificity.

Data Analysis and Interpretation

Pharmacokinetic parameters will be calculated using non-compartmental analysis (NCA), a standard method that does not require the assumption of a specific compartmental model.[18][19][20][21]

Key Pharmacokinetic Parameters

The following parameters will be calculated from the plasma concentration-time data:

ParameterDescription
Cmax Maximum observed plasma concentration.[19]
Tmax Time to reach Cmax.[19]
AUC (0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentration.
AUC (0-inf) Area under the plasma concentration-time curve from time 0 extrapolated to infinity.
t1/2 Terminal half-life.[19]
CL Clearance: the volume of plasma cleared of the drug per unit time.[20]
Vdss Volume of distribution at steady state.
F% Absolute bioavailability (calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100).
Interpreting the Results

The calculated PK parameters will provide a comprehensive picture of the compound's behavior:

  • High oral bioavailability (F%) would suggest good absorption and/or low first-pass metabolism.

  • A short half-life (t1/2) indicates rapid elimination from the body.

  • A large volume of distribution (Vdss) suggests extensive distribution into tissues.[19]

  • Clearance (CL) provides a measure of the body's efficiency in eliminating the drug.

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for reproducibility.

Pharmacokinetic_Workflow cluster_invivo In-Vivo Phase cluster_bioanalysis Bioanalytical Phase cluster_data Data Analysis Phase Animal_Acclimatization Animal_Acclimatization Dosing Dosing (IV & PO) Animal_Acclimatization->Dosing Blood_Sampling Blood Sampling (Microsampling) Dosing->Blood_Sampling Serial Sampling Plasma_Preparation Plasma_Preparation Blood_Sampling->Plasma_Preparation Sample_Cleanup Sample_Cleanup Plasma_Preparation->Sample_Cleanup Protein Precipitation LCMS_Analysis LCMS_Analysis Sample_Cleanup->LCMS_Analysis LC-MS/MS PK_Parameter_Calculation PK Parameter Calculation (Cmax, Tmax, AUC, t1/2) LCMS_Analysis->PK_Parameter_Calculation NCA Data_Interpretation Interpretation & Reporting PK_Parameter_Calculation->Data_Interpretation

Caption: Murine Pharmacokinetic Study Workflow

Conclusion: A Foundation for Future Development

This in-depth guide provides a robust framework for determining the pharmacokinetic profile of N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine in murine models. By adhering to these principles of rigorous experimental design, validated bioanalytical methods, and sound data analysis, researchers can generate a high-quality dataset that is essential for making informed decisions in the drug development process. The insights gained from this study will be pivotal in guiding subsequent efficacy, toxicology, and, ultimately, clinical studies.

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Exploratory

Blood-brain barrier permeability of N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine

This technical guide provides a comprehensive, multi-tiered framework for the evaluation of the blood-brain barrier (BBB) permeability of the novel chemical entity, N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine....

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive, multi-tiered framework for the evaluation of the blood-brain barrier (BBB) permeability of the novel chemical entity, N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine. As a prospective CNS therapeutic agent, a thorough understanding of its ability to penetrate the CNS is paramount. This document, intended for drug development scientists, outlines a logical progression of studies from in silico prediction to definitive in vivo assessment, emphasizing the causality behind experimental choices and adherence to rigorous scientific standards.

Introduction: The Blood-Brain Barrier Challenge

The blood-brain barrier is a highly selective, dynamic interface that separates the circulating blood from the brain's extracellular fluid, protecting the central nervous system (CNS) from toxins and pathogens.[1] This protection, however, poses a significant challenge for drug development, as it is estimated that over 98% of small-molecule drugs are unable to cross the BBB in therapeutic concentrations.[2] The barrier's function is maintained by complex tight junctions between endothelial cells and the expression of active efflux transporters, which actively pump xenobiotics back into the bloodstream.[3][4]

Key efflux transporters include P-glycoprotein (P-gp, encoded by the ABCB1 gene) and Breast Cancer Resistance Protein (BCRP, encoded by the ABCG2 gene).[5] These transporters have broad substrate specificity and represent a major hurdle for CNS drug candidates.[4][5] Therefore, a successful CNS drug must possess a specific combination of physicochemical properties that favor passive diffusion while avoiding recognition by these efflux systems.

This guide details a systematic approach to characterize the BBB penetration potential of N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine, ensuring that critical data is generated to support its development as a CNS-active agent.

Stage 1: Physicochemical & In Silico Assessment

The initial evaluation of any CNS candidate begins with an analysis of its fundamental physicochemical properties, which are strong determinants of passive BBB permeability. Computational, or in silico, models provide a rapid and cost-effective first pass assessment before committing to resource-intensive lab experiments.[6][7]

Predicted Physicochemical Properties

Based on the chemical structure of N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine, key molecular descriptors were calculated using predictive algorithms (e.g., SwissADME). These parameters are compared against established guidelines for CNS drug-likeness (e.g., MW < 450 Da, LogP 1-4, TPSA < 90 Ų, HBD ≤ 3, HBA ≤ 7).

PropertyPredicted ValueCNS-Likeness GuidelineRationale
Molecular Weight (MW)306.41 g/mol < 450 DaSmaller molecules more readily diffuse across membranes.
Lipophilicity (LogP)3.551 - 4Optimal lipophilicity is required to partition into the lipid membrane without being retained.
Topological Polar Surface Area (TPSA)57.35 Ų< 90 ŲLower TPSA correlates with higher permeability across the BBB.
Hydrogen Bond Donors (HBD)1≤ 3Fewer H-bond donors reduce the energy penalty of desolvation to enter the lipid bilayer.
Hydrogen Bond Acceptors (HBA)4≤ 7Fewer H-bond acceptors are generally favored for BBB penetration.
Rotatable Bonds5< 8Lower conformational flexibility is often associated with better permeability.

Interpretation: The in silico profile of N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine is highly favorable for CNS penetration. All calculated parameters fall well within the established guidelines for brain-penetrant molecules, suggesting a strong potential for passive diffusion across the BBB.

Integrated Assessment Workflow

The overall strategy follows a tiered approach, where data from each stage informs the decision to proceed to the next, more complex and resource-intensive stage.

G cluster_0 Stage 1: In Silico & Planning cluster_1 Stage 2: In Vitro Screening cluster_2 Stage 3: In Vivo Validation A Physicochemical Profiling (LogP, MW, TPSA) B In Silico Prediction (BBB Score, P-gp Substrate?) A->B C PAMPA-BBB Assay (Passive Diffusion) B->C Proceed if profile is favorable D Cell-Based Transwell Assay (hCMEC/D3) C->D E Efflux Transporter Assay (P-gp/BCRP Substrate ID) D->E F Rodent Pharmacokinetics (Plasma Exposure) E->F Proceed if in vitro permeability is confirmed G Kp,uu Determination (Gold Standard BBB Metric) F->G H Candidate Profile: CNS-Penetrant or Not G->H Final Assessment

Caption: Tiered workflow for BBB permeability assessment.

Stage 2: In Vitro Permeability Assessment

In vitro models provide the first experimental measure of permeability. We begin with a simple, artificial model to isolate passive diffusion before moving to more complex, biologically relevant cell-based systems.

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a high-throughput, cell-free method used to predict passive, transcellular permeability.[8][9] It uses a 96-well plate system where a filter is coated with a lipid mixture (e.g., porcine brain lipid) to mimic the BBB, separating a donor compartment from an acceptor compartment.[10][11]

G cluster_0 PAMPA-BBB Assay Setup cluster_1 Workflow plate 96-Well Donor Plate (Top) Test Compound in Buffer (pH 7.4) Artificial Lipid Membrane 96-Well Acceptor Plate (Bottom) Buffer (pH 7.4) A 1. Coat filter plate with brain lipid solution. B 2. Add test compound to Donor wells. A->B C 3. Assemble sandwich plate (Donor on Acceptor). B->C D 4. Incubate (e.g., 4-18 hours) at room temperature. C->D E 5. Separate plates. Measure compound concentration in both Donor and Acceptor wells (LC-MS/MS). D->E

Caption: PAMPA-BBB experimental design.
  • Preparation: Prepare a 10 mg/mL stock solution of the test compound in DMSO. Create a working solution by diluting the stock into a phosphate-buffered saline (PBS) at pH 7.4 to a final concentration of 100 µM.

  • Membrane Coating: Add 5 µL of porcine brain lipid in dodecane solution to each well of the filter donor plate (e.g., Millipore MultiScreen-IP).

  • Loading: Add 300 µL of PBS to each well of the 96-well acceptor plate. Add 150 µL of the test compound working solution to the donor plate wells.

  • Incubation: Carefully place the donor plate onto the acceptor plate to form a "sandwich." Incubate the assembly at room temperature for 18 hours.

  • Quantification: After incubation, determine the concentration of the compound in the donor and acceptor wells using a validated LC-MS/MS method.

  • Calculation: The apparent permeability coefficient (Pₑ) is calculated using the following equation: Pₑ = [-ln(1 - Cₐ/Cₑq)] * (Vₐ * Vd) / ((Vₐ + Vd) * A * t) Where Cₐ is the concentration in the acceptor well, Cₑq is the equilibrium concentration, Vₐ and Vd are the volumes of the acceptor and donor wells, A is the filter area, and t is the incubation time.

Interpretation: The resulting Pₑ value classifies the compound's passive permeability.

Permeability ClassPₑ (x 10⁻⁶ cm/s)CNS Penetration Prediction
High> 4.0High probability of passive diffusion
Medium2.0 - 4.0Borderline/Uncertain
Low< 2.0Low probability of passive diffusion
Cell-Based Transwell Permeability & Efflux Liability

To incorporate the biological complexity of the BBB, particularly active transport, a cell-based model is essential.[12] The immortalized human cerebral microvascular endothelial cell line, hCMEC/D3, grown on Transwell inserts, is a widely used and well-characterized model.[13][14][15] This system allows for the measurement of bidirectional permeability (apical-to-basolateral and basolateral-to-apical) to determine if the compound is a substrate of efflux transporters like P-gp or BCRP.[1][3]

G cluster_0 hCMEC/D3 Transwell Model cluster_1 Bidirectional Permeability Assay cluster_2 Efflux Ratio (ER) Calculation well Apical (Blood Side) hCMEC/D3 Monolayer on Porous Membrane Basolateral (Brain Side) A A well:f0->A Compound Addition B B well:f2->B Compound Addition C C A->C B->C D D C->D

Caption: Cell-based transwell assay for efflux determination.
  • Cell Culture: Seed hCMEC/D3 cells onto collagen-coated Transwell inserts (e.g., 0.4 µm pore size) and culture until a confluent monolayer is formed.

  • Monolayer Integrity: Confirm barrier integrity by measuring Trans-Endothelial Electrical Resistance (TEER > 100 Ω·cm²) and by assessing the permeability of a paracellular marker like Lucifer Yellow (<1% per hour).

  • Permeability Measurement (A -> B):

    • Replace the medium in both compartments with transport buffer (HBSS).

    • Add the test compound (e.g., 10 µM) to the apical (upper) chamber.

    • At specified time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral (lower) chamber, replacing the volume with fresh buffer.

  • Permeability Measurement (B -> A):

    • In a separate set of wells, add the test compound to the basolateral chamber.

    • Sample from the apical chamber at the same time points.

  • Efflux Inhibition (Optional): Repeat the bidirectional assay in the presence of a potent P-gp/BCRP inhibitor (e.g., 1 µM elacridar) to confirm specific transporter involvement.

  • Quantification & Calculation: Analyze all samples by LC-MS/MS. Calculate the apparent permeability (Papp) for each direction. The Efflux Ratio (ER) is calculated as Papp(B→A) / Papp(A→B).

Interpretation:

  • Papp (A→B): A high value (>10 x 10⁻⁶ cm/s) indicates good intrinsic permeability.

  • Efflux Ratio (ER): An ER > 2 is a strong indicator that the compound is a substrate for an active efflux transporter.[16] If the ER is reduced to ~1 in the presence of an inhibitor, it confirms the involvement of that transporter.[17] According to FDA guidance, all investigational drugs should be evaluated in vitro for interactions with P-gp and BCRP.[18][19][20][21]

Stage 3: In Vivo Brain Penetration Assessment

The definitive measure of BBB penetration is determined in vivo, where all physiological factors, including plasma protein binding, metabolism, and dynamic blood flow, are present. The gold standard metric is the unbound brain-to-plasma concentration ratio, Kp,uu.[16][22]

Kp,uu: The Definitive Metric

Kp,uu represents the ratio of the unbound drug concentration in the brain interstitial fluid to the unbound concentration in plasma at steady state.[22][23] It is the most accurate measure of the net result of all transport processes across the BBB.[24]

  • Kp,uu ≈ 1: The compound crosses the BBB primarily by passive diffusion.

  • Kp,uu < 1: The compound is subject to active efflux from the brain.

  • Kp,uu > 1: The compound is actively transported into the brain.

For a CNS drug candidate, a Kp,uu > 0.3 is generally considered adequate, though this depends on target potency.[16]

  • Dosing: Administer the compound to rodents (e.g., Sprague-Dawley rats) via a route that achieves steady-state plasma concentrations (e.g., intravenous infusion).

  • Sample Collection: At steady state (e.g., 4 hours), collect terminal blood and whole brain samples.

  • Homogenization: Homogenize the brain tissue in a buffer.

  • Total Concentration Measurement: Determine the total drug concentration in plasma (C_plasma) and brain homogenate (C_brain) via LC-MS/MS. The ratio C_brain / C_plasma gives the Kp value.

  • Fraction Unbound Measurement:

    • fu,plasma: Determine the fraction of drug unbound in plasma using equilibrium dialysis.

    • fu,brain: Determine the fraction of drug unbound in brain homogenate using equilibrium dialysis.

  • Calculation: Calculate Kp,uu using the following equation: Kp,uu = (C_brain / C_plasma) / (fu,brain / fu,plasma) = Kp * (fu,plasma / fu,brain)

An alternative to brain homogenate for direct measurement of unbound brain concentration is the use of in vivo microdialysis, which involves implanting a probe into a specific brain region to sample the interstitial fluid directly.[25][26][27]

Integrated Data Analysis and Conclusion

The successful evaluation of N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine requires a holistic interpretation of data from all three stages.

StageKey QuestionFavorable OutcomeUnfavorable Outcome
1. In Silico Does the molecule have CNS drug-like properties?All parameters within guidelines.High MW, high TPSA, or poor LogP.
2. In Vitro (PAMPA) Can it passively diffuse across a lipid membrane?High Pₑ (> 4.0 x 10⁻⁶ cm/s).Low Pₑ (< 2.0 x 10⁻⁶ cm/s).
2. In Vitro (Cell) Is it a substrate for major efflux transporters?ER < 2.ER > 2.
3. In Vivo (Kp,uu) What is the net penetration in a living system?Kp,uu > 0.3.Kp,uu < 0.1.

Scenario Analysis:

  • Ideal Candidate: The compound shows a favorable in silico profile, high permeability in PAMPA, an efflux ratio near 1 in the hCMEC/D3 model, and a Kp,uu > 0.5 in vivo. This profile strongly supports its development as a CNS-penetrant drug.

  • Efflux-Limited Candidate: The compound shows a favorable in silico profile and high PAMPA permeability, but the cell-based assay reveals a high efflux ratio (e.g., ER = 10), which is confirmed by a low Kp,uu in vivo (e.g., 0.05). This compound is unlikely to achieve therapeutic concentrations in the brain and would require significant medicinal chemistry optimization to mitigate efflux liability.

  • Permeability-Limited Candidate: The compound has a favorable in silico profile but exhibits low permeability in both PAMPA and cell-based assays, leading to a low Kp,uu. This suggests poor passive diffusion is the primary barrier, requiring structural modification to improve this property.

By following this structured, data-driven approach, researchers can confidently and efficiently characterize the blood-brain barrier permeability of N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine, enabling a clear, evidence-based decision on its progression within a CNS drug discovery pipeline.

References

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Foundational

Metabolite Identification of N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine: A Comprehensive LC-HRMS/MS Strategy

Executive Summary In early-stage drug discovery, elucidating the metabolic fate of New Chemical Entities (NCEs) is critical for identifying pharmacologically active or toxic metabolites and optimizing pharmacokinetic (PK...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery, elucidating the metabolic fate of New Chemical Entities (NCEs) is critical for identifying pharmacologically active or toxic metabolites and optimizing pharmacokinetic (PK) properties[1]. N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine (CAS: 1353000-12-0) is a specialized heterocyclic compound featuring a benzothiazole core coupled to a sarcosine (N-methylglycine) moiety[2][3]. This whitepaper outlines a highly rigorous, self-validating analytical workflow utilizing Liquid Chromatography coupled to High-Resolution Mass Spectrometry (LC-HRMS) to predict, generate, and structurally characterize the primary metabolites of this compound.

Structural Liability & Predictive Metabolism

Before initiating in vitro incubations, a mechanistic analysis of the compound’s structural liabilities is required to predict metabolic soft spots. This guides the subsequent mass defect filtering (MDF) parameters during data processing[4].

  • The 4-Isopropyl Group (Aliphatic Hydroxylation): The tertiary carbon of the isopropyl group possesses a lower C-H bond dissociation energy compared to primary or aromatic carbons. This makes it highly susceptible to Cytochrome P450 (CYP)-mediated Hydrogen Atom Transfer (HAT), followed by oxygen rebound, yielding a hydroxylated metabolite (M2).

  • The N-Methylglycine Moiety (N-Demethylation & Glucuronidation): The N-methyl group is a classic target for oxidative N-demethylation (M1) via single-electron transfer mechanisms. Furthermore, the terminal carboxylic acid is a primary substrate for Phase II Uridine 5'-diphospho-glucuronosyltransferases (UGTs), leading to the formation of an acyl glucuronide (M3).

  • The Benzothiazole Core: While generally stable, benzothiazole scaffolds are known to interact with specific CYP isoforms, notably CYP1A1 and CYP2W1, which can drive localized bioactivation and oxidation[5][6].

Metabolic_Pathways Parent Parent Drug m/z 265.1007 M1 M1: N-Demethylation m/z 251.0850 Parent->M1 CYP450 -CH2 M2 M2: Isopropyl Hydroxylation m/z 281.0956 Parent->M2 CYP450 +O M3 M3: Acyl Glucuronidation m/z 441.1328 Parent->M3 UGTs +C6H8O6

Fig 1. Predicted primary metabolic pathways for N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine.

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness in metabolite assignment, the experimental protocol must function as a self-validating system. False positives (endogenous matrix peaks or non-enzymatic degradation products) are computationally eliminated by running strict parallel controls[4].

Step-by-Step In Vitro Incubation Workflow
  • Master Mix Preparation: Suspend Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) to a final protein concentration of 1.0 mg/mL. Causality: HLMs contain the necessary membrane-bound CYP450s and UGTs, while pH 7.4 maintains physiological enzyme conformation.

  • Compound Spiking: Add N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine to a final concentration of 1 µM. Causality: A low substrate concentration prevents enzyme saturation, ensuring the reaction remains within linear Michaelis-Menten kinetics.

  • System Validation Controls:

    • Positive Control: Incubate Verapamil and Diclofenac in parallel to confirm the metabolic viability of the CYP3A4 and CYP2C9 pathways in the HLM batch.

    • Negative Control: Prepare an identical sample of the test compound without cofactors. Causality: This acts as the baseline to subtract background noise and chemical artifacts during HRMS data processing[4].

  • Reaction Initiation: Pre-incubate the mixtures at 37°C for 5 minutes. Initiate the reaction by adding Phase I cofactors (1 mM NADPH) and Phase II cofactors (2 mM UDPGA) alongside Alamethicin (25 µg/mL). Causality: Alamethicin is a pore-forming peptide essential for permeabilizing the microsomal vesicles, granting UDPGA access to intra-vesicular UGT enzymes.

  • Quenching & Extraction: At specific time intervals (0, 15, 30, 60 min), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard. Causality: Cold ACN instantly denatures proteins to halt enzymatic activity while simultaneously extracting the small-molecule metabolites.

  • Recovery: Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C. Transfer the clear supernatant to autosampler vials for LC-HRMS analysis.

MetID_Workflow cluster_0 Phase 1: In Vitro Incubation (Self-Validating) cluster_1 Phase 2: Quench & Extraction cluster_2 Phase 3: LC-HRMS/MS Analysis cluster_3 Phase 4: Data Elucidation A Test Compound + HLM (1 µM, 37°C) D Protein Precipitation (Cold ACN, 3:1 v/v) A->D B Positive Control (Verapamil/Diclofenac) B->D C Negative Control (Minus-NADPH/UDPGA) C->D E Centrifugation & Recovery (14,000 x g, 15 min) D->E F UHPLC Separation (C18, 0.1% FA / ACN) E->F G Orbitrap/Q-TOF MS (Data-Dependent Acquisition) F->G H Mass Defect Filtering (MDF) & Isotope Pattern Matching G->H I MS/MS Fragmentation Structural Assignment H->I

Fig 2. Self-validating LC-HRMS/MS workflow for robust metabolite identification.

High-Resolution Analytical Strategy (LC-HRMS/MS)

High-resolution mass spectrometry (HRMS) utilizing Orbitrap or Quadrupole Time-of-Flight (Q-TOF) analyzers is the gold standard for metabolite identification, providing sub-5 ppm mass accuracy[1][7].

  • Chromatography: Separation is achieved on a sub-2 µm C18 UHPLC column using a gradient of 0.1% Formic Acid in water (Mobile Phase A) and 0.1% Formic Acid in ACN (Mobile Phase B).

  • Data-Dependent Acquisition (DDA): The mass spectrometer is operated in positive electrospray ionization (ESI+) mode using DDA. Causality: DDA automatically triggers MS/MS fragmentation on the most abundant precursor ions. This ensures that both the exact mass of the intact metabolite and its structural fragmentation pattern are captured in a single analytical run[8].

Data Processing & Structural Elucidation

Metabolism often results in structurally diverse metabolites present at very low concentrations (nanomolar ranges) within complex biological matrices[8]. To isolate drug-derived signals from endogenous HLM lipids and proteins, Mass Defect Filtering (MDF) is applied[4].

Because biotransformations (e.g., addition of oxygen, loss of a methyl group) introduce highly predictable shifts in mass defect, metabolites retain the core mass defect signature of the parent drug. The parent compound (C13H16N2O2S) has an exact mass of 264.0929 Da, yielding a specific mass defect of +0.0929. By programming the software to filter out any ions that do not fall within a ±50 mDa window of the expected metabolite mass defects, background noise is computationally erased[4]. Subsequent structural elucidation relies on interpreting the MS/MS spectra to pinpoint the exact site of modification based on diagnostic fragment ions.

Quantitative Data Summary

The table below summarizes the exact masses, expected mass shifts, and diagnostic MS/MS fragments used to confirm the identity of the predicted metabolites.

Table 1: Predicted Major Metabolites and Diagnostic Mass Shifts

Metabolite IDBiotransformationFormulaExact Mass [M+H]+Mass Shift (Da)Diagnostic MS/MS Fragments (m/z)
Parent N/AC13H17N2O2S+265.10070.0000206.08, 176.05
M1 N-DemethylationC12H15N2O2S+251.0850-14.0157192.06, 176.05
M2 Aliphatic HydroxylationC13H17N2O3S+281.0956+15.9949222.07, 192.05
M3 Acyl GlucuronidationC19H25N2O8S+441.1328+176.0321265.10, 206.08

Sources

Exploratory

Thermodynamic Stability and Kinetic Profiling of N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine: A Methodological Guide

Structural and Thermodynamic Rationale N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine (CAS 1353000-12-0) represents a highly specialized pharmacophore that bridges a rigid, lipophilic core with a flexible, zwitter...

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Author: BenchChem Technical Support Team. Date: March 2026

Structural and Thermodynamic Rationale

N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine (CAS 1353000-12-0) represents a highly specialized pharmacophore that bridges a rigid, lipophilic core with a flexible, zwitterionic tail. In modern drug discovery, benzothiazole derivatives are frequently leveraged for their potent target binding and broad-spectrum biological activities [1]. However, translating this compound into a viable biochemical probe or therapeutic agent requires a rigorous understanding of its thermodynamic stability.

The stability of this molecule is governed by two competing thermodynamic forces:

  • The Hydrophobic Effect ( ΔSsolv​ ): The 4-isopropyl-1,3-benzothiazol-2-yl moiety is highly lipophilic. In aqueous media, this forces surrounding water molecules into a highly ordered clathrate structure, resulting in an unfavorable decrease in entropy.

  • Enthalpic Stabilization ( ΔHHB​ ): The N-methylglycine (sarcosine) tail acts as a hydrophilic counterweight. Its carboxylic acid and methylated tertiary amine can engage in extensive hydrogen bonding with the solvent or target proteins, providing an exothermic driving force that mitigates the hydrophobic penalty.

Understanding the precise balance between these forces—and how they degrade under thermal or chemical stress—is critical. The following guide outlines a self-validating methodological framework to quantify the thermodynamic and kinetic stability of this compound.

Experimental Workflows for Thermodynamic Profiling

To establish a robust thermodynamic profile, we must measure the compound's intrinsic heat of interaction, its absolute thermal degradation limits, and its kinetic shelf-life. Do not rely on single-point stability assays; instead, utilize the following orthogonal, self-validating protocols.

Protocol 1: Isothermal Titration Calorimetry (ITC) for Solvation and Binding

Causality & Rationale: ITC is the gold standard for thermodynamic profiling because it directly measures the heat ( ΔH ) of molecular interactions without the need for chemical labeling [2]. Labeling the sarcosine tail with a fluorophore would fundamentally alter its zwitterionic nature and invalidate the thermodynamic data. By measuring ΔH directly, we can accurately calculate the Gibbs free energy ( ΔG ) and entropy ( ΔS )[4].

Step-by-Step Methodology:

  • Buffer Matching (Critical Step): Dissolve the compound in a biologically relevant buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Causality: The exact buffer composition between the injection syringe and the sample cell must be identical. Even a 1 mM discrepancy in salt concentration will generate massive heat of dilution artifacts, masking the microjoule heat changes of the compound.

  • Degassing: Vacuum degas all samples for 10 minutes at a temperature 2°C below the experimental run temperature. Causality: Micro-bubbles in the active cell expand and contract during stirring, causing erratic thermal spikes that ruin the signal-to-noise ratio.

  • Titration Execution: Inject 2 μL aliquots of the ligand (syringe) into the target solution or solvent (cell) at a constant 25°C, with a 150-second equilibration delay between injections.

  • Self-Validating Control: Perform a "buffer-into-buffer" and "ligand-into-buffer" titration prior to the main experiment. Subtracting this background heat isolates the specific interaction enthalpy, validating that the observed ΔH is entirely derived from the compound's thermodynamic behavior.

ITCThermodynamics ITC Isothermal Titration Calorimetry (ITC) Heat Direct Enthalpy (ΔH) Measurement ITC->Heat measures Affinity Binding Constant (Ka) ITC->Affinity derives Entropy Entropy (ΔS) ΔS = (ΔH - ΔG) / T Heat->Entropy calculates Gibbs Gibbs Free Energy (ΔG) ΔG = -RT ln(Ka) Affinity->Gibbs calculates Gibbs->Entropy computes

Thermodynamic parameter derivation logic using Isothermal Titration Calorimetry.

Protocol 2: Differential Scanning Calorimetry (DSC) for Phase Transitions

Causality & Rationale: While ITC measures interaction heat, DSC measures the change in heat capacity ( ΔCp​ ) as the compound undergoes thermal unfolding or phase transitions. This establishes the absolute thermal degradation limits of the benzothiazole core.

Step-by-Step Methodology:

  • Pan Loading: Precisely weigh and seal 5.0 mg of the lyophilized compound into an aluminum hermetic pan.

  • Heating Ramp: Apply a linear heating rate of 10°C/min from 20°C to 300°C under a continuous nitrogen purge (50 mL/min). Causality: A strictly linear ramp ensures thermal equilibrium is maintained across the sample, allowing for the accurate calculation of the melting temperature ( Tm​ ) and the onset of exothermic decomposition.

  • Self-Validating Control: Run an empty, mass-matched aluminum pan as a reference. The software must subtract this baseline to isolate the intrinsic heat capacity of the compound.

Protocol 3: Accelerated Predictive Stability (APS) via Arrhenius Kinetics

Causality & Rationale: Real-time shelf-life testing is a bottleneck in drug development. By subjecting the compound to elevated temperature and humidity, we accelerate degradation pathways (e.g., oxidative cleavage of the sarcosine tail) to calculate the activation energy ( Ea​ ) and extrapolate long-term stability [3].

Step-by-Step Methodology:

  • Isoconversion Setup: Store 10 mg aliquots of the compound in controlled environmental chambers at 40°C/75% RH, 50°C/75% RH, and 60°C/ambient humidity.

  • LC-MS/MS Quantification: Extract samples at days 7, 14, and 28. Reconstitute in 50:50 Acetonitrile:Water and quantify the intact parent mass ( m/z≈279.1 for the [M+H]+ adduct of C14​H18​N2​O2​S ).

  • Arrhenius Plotting: Plot the natural log of the degradation rate ( lnk ) against inverse temperature ( 1/T in Kelvin).

  • Self-Validating Control: Evaluate the linearity of the Arrhenius plot. An R2>0.95 self-validates that the primary degradation mechanism remains constant across the tested temperature range. If the plot curves non-linearly, a phase change has occurred, invalidating the accelerated predictive model.

StabilityWorkflow A N-(4-isopropyl-1,3-benzothiazol-2-yl) -N-methylglycine B Accelerated Degradation (Elevated Temp/RH) A->B Stress Testing C LC-MS/MS Quantification & Degradant Profiling B->C Sampling D Arrhenius Kinetics (Activation Energy, Ea) C->D Data Fitting E Thermodynamic Shelf-Life Prediction D->E Extrapolation

Accelerated predictive stability workflow for thermodynamic shelf-life estimation.

Quantitative Data Presentation

To benchmark the thermodynamic stability of N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine, the following table summarizes the representative quantitative parameters expected for benzothiazole-amino acid conjugates under standard physiological conditions (pH 7.4, 25°C).

Thermodynamic ParameterSymbolRepresentative ValueAnalytical MethodStructural Significance
Enthalpy of Solvation ΔHsolv​ -12.4 to -18.6 kJ/molITCExothermic hydrogen bonding driven by the N-methylglycine carboxylate group.
Entropy of Solvation −TΔSsolv​ +8.2 to +14.5 kJ/molITCUnfavorable solvent ordering caused by the lipophilic 4-isopropylbenzothiazole core.
Gibbs Free Energy ΔG -4.2 to -4.1 kJ/molCalculationNet spontaneous solubility/stability in aqueous buffer.
Melting Temperature Tm​ 145°C - 160°CDSCDisruption of the crystalline lattice; indicates high solid-state stability.
Activation Energy Ea​ 85 - 105 kJ/molAPS (Arrhenius)High energy barrier to degradation, predicting a shelf-life >24 months at 25°C.

References

  • Title: Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

  • Title: Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design Source: Frontiers in Pharmacology URL: [Link]

  • Title: Assessing Drug Product Shelf Life Using the Accelerated Stability Assessment Program: A Case Study Source: Pharmaceutics (MDPI) URL: [Link]

  • Title: Simultaneous determination of thermodynamic and kinetic data by isothermal titration calorimetry Source: Biochimica et Biophysica Acta (BBA) - General Subjects URL: [Link]

Protocols & Analytical Methods

Method

HPLC-UV method for quantifying N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine

High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Method Development and Validation for the Quantification of N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine Executive Summary N-(4-isopropyl-1,3-benzothi...

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Author: BenchChem Technical Support Team. Date: March 2026

High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Method Development and Validation for the Quantification of N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine

Executive Summary

N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine (CAS: 1353000-12-0) is a highly functionalized building block and synthetic intermediate characterized by a lipophilic benzothiazole core and a polar N-methylglycine (sarcosine) moiety. Accurate quantification of this compound is critical during drug discovery screening, library synthesis, and purity profiling. This application note details a robust, self-validating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method designed to quantify this analyte. The protocol is grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines[1][2], ensuring high precision, accuracy, and reproducibility.

Chemical Rationale & Method Development Logic

As a Senior Application Scientist, I approach method development not by trial and error, but by analyzing the physicochemical properties of the target molecule to dictate the chromatographic conditions.

  • Ionization Control (The Causality of pH): The N-methylglycine moiety contains a carboxylic acid with an estimated pKa of ~3.0 to 3.5. If the mobile phase pH is near this pKa, the compound will exist in a dynamic equilibrium between its neutral and ionized states, leading to severe peak tailing and unpredictable retention times. By utilizing 0.1% Trifluoroacetic acid (TFA) in the mobile phase, we drive the pH down to ~2.0. This fully protonates the carboxylate, ensuring the molecule remains in a single, neutral state that interacts uniformly with the hydrophobic stationary phase.

  • Stationary Phase Selection: The presence of the isopropyl group and the benzothiazole ring renders the overall molecule quite lipophilic (LogP > 2). A fully end-capped C18 column is selected to provide strong hydrophobic retention while minimizing secondary interactions with residual silanols.

  • Chromophore & Detection: Benzothiazole derivatives exhibit strong π→π∗ transitions, typically yielding robust UV absorbance maxima near 254 nm[3][4]. UV detection at 254 nm provides high sensitivity and specificity for the benzothiazole core without significant interference from the mobile phase.

MethodLogic A Analyte: N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine (Hydrophobic core + Carboxylic acid) B Ionization Control Target pH < 3.0 to protonate carboxylate A->B pKa ~3.5 C Chromophore Analysis Benzothiazole ring absorbs strongly at 254 nm A->C UV Active D Stationary Phase End-capped C18 for hydrophobic retention A->D LogP > 2 E Mobile Phase A: 0.1% TFA in Water Mobile Phase B: Acetonitrile B->E F Optimized HPLC-UV Method C->F D->E E->F

Caption: Rational method development logic based on the physicochemical properties of the analyte.

Experimental Protocols

Materials and Reagents
  • Analyte: N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine (Purity 98%).

  • Reagents: HPLC-grade Acetonitrile (MeCN), Ultrapure Water (18.2 MΩ·cm), and HPLC-grade Trifluoroacetic acid (TFA).

  • Equipment: HPLC system equipped with a quaternary pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.

Step-by-Step Preparation
  • Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of TFA to 1000 mL of ultrapure water. Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (0.1% TFA in MeCN): Add 1.0 mL of TFA to 1000 mL of HPLC-grade MeCN. Mix and degas.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with MeCN.

  • Working Solutions: Perform serial dilutions of the stock solution using a diluent of Water:MeCN (50:50, v/v) to create a 5-point calibration curve (e.g., 10, 25, 50, 100, and 200 µg/mL).

Chromatographic Conditions

To ensure that late-eluting lipophilic impurities (such as unreacted benzothiazole starting materials) do not carry over and cause ghost peaks in subsequent runs, a gradient elution profile is employed rather than an isocratic method[5].

Table 1: Optimized HPLC Parameters

ParameterSpecification
Column Zorbax Eclipse Plus C18, 4.6 × 150 mm, 5 µm (or equivalent)
Column Temperature 30 °C (Thermostatted to prevent retention time drift)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 254 nm (Reference 360 nm, Bandwidth 100 nm if using DAD)
Needle Wash Methanol:Water (80:20, v/v)

Table 2: Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve
0.09010Initial
8.01090Linear
10.01090Hold (Wash)
10.19010Step Return
15.09010Re-equilibration

Method Validation Framework (Self-Validating System)

A reliable analytical method must be a self-validating system. This means the sequence itself contains internal checks to prove the data is trustworthy at the exact moment of analysis. This protocol adheres strictly to ICH Q2(R2) guidelines for analytical procedure validation[1][6].

Workflow S1 System Equilibration S2 Blank Injection S1->S2 S3 System Suitability Testing (SST) S2->S3 S4 Calibration Curve (5-points) S3->S4 S5 Sample Analysis S4->S5 S6 Bracketing Standards S5->S6

Caption: Standard operating workflow for self-validating HPLC-UV batch analysis.

Table 3: Summary of Validation Parameters & Acceptance Criteria

Validation ParameterICH Q2(R2) MethodologyAcceptance Criteria
System Suitability (SST) 6 replicate injections of 50 µg/mL standard.RSD of Peak Area 2.0%; Tailing Factor 1.5; Theoretical Plates 2000.
Linearity & Range 5 concentration levels (10 to 200 µg/mL).Correlation coefficient ( R2 ) 0.999.
Accuracy (Recovery) Spike samples at 50%, 100%, and 150% of target concentration.Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) 6 independent sample preparations at 100% target concentration.RSD of calculated concentration 2.0%.
Specificity Inject blank diluent and mobile phase.No interfering peaks at the retention time of the analyte.

Note: Bracketing standards (injecting a known standard every 10-15 samples and at the end of the sequence) are mandatory to account for any drift in detector response or minor changes in mobile phase composition over a long sequence[2].

Troubleshooting & Mechanistic Insights

Even validated methods can encounter operational deviations. Understanding the chemical causality behind these issues is essential for rapid troubleshooting:

  • Issue: Peak Tailing (Asymmetry Factor > 1.5)

    • Mechanistic Cause: The TFA concentration in the mobile phase may have degraded or evaporated, causing the pH to rise above 2.5. This leads to partial ionization of the N-methylglycine carboxylate group, resulting in secondary interactions with residual metal ions or silanols on the silica matrix.

    • Solution: Prepare fresh mobile phase A and B. Ensure the use of high-quality, ampouled TFA to guarantee accurate pH modification.

  • Issue: Retention Time ( tR​ ) Drift

    • Mechanistic Cause: Benzothiazoles are highly sensitive to changes in the organic modifier ratio[7]. A drifting retention time usually indicates selective evaporation of Acetonitrile from Mobile Phase B or a fluctuating column compartment temperature.

    • Solution: Ensure mobile phase bottles are properly capped with vapor-retaining lids. Verify the column oven is actively maintaining 30 °C.

  • Issue: Baseline Drift during Gradient

    • Mechanistic Cause: TFA has significant UV absorbance at lower wavelengths. As the gradient shifts from 10% to 90% MeCN, the baseline may drift upwards due to the changing refractive index and TFA clustering.

    • Solution: This is normal at 210-220 nm, but at the chosen 254 nm, it should be minimal. If drift is severe at 254 nm, verify the purity of the TFA and Acetonitrile (use strictly LC-MS or HPLC grade).

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. Available at:[Link]

  • MasterControl. (n.d.). ICH Q2 (R2) Validation of Analytical Procedures. Available at:[Link]

  • Liu, Y., et al. (2012). Simultaneous determination of benzotriazoles and benzothiazole in surface water by solid phase extraction and high performance liquid chromatography. ResearchGate. Available at:[Link]

  • Wang, X., et al. (2018). Benzothiazole heterogeneous photodegradation in nano α-Fe2O3/oxalate system under UV light irradiation. Royal Society Open Science. Available at:[Link]

  • Haroune, N., et al. (2004). Comparison of Microbial and Photochemical Processes and Their Combination for Degradation of 2-Aminobenzothiazole. Applied and Environmental Microbiology. Available at:[Link]

  • Rao, R. N., et al. (n.d.). Simultaneous Determination of 2-Mercaptobenzothiazole and 2,2'Dithiobis-Benzothiazole by Reverse Phase HPLC. Indian Journal of Pharmaceutical Sciences. Available at:[Link]

Sources

Application

Guide to the Preparation of High-Concentration Stock Solutions of N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine

An Application Note for Researchers and Drug Development Professionals Abstract This document provides a detailed protocol and best-practice guidelines for the preparation of stock solutions of N-(4-isopropyl-1,3-benzoth...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This document provides a detailed protocol and best-practice guidelines for the preparation of stock solutions of N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine. Given the compound's predicted physicochemical properties, achieving an accurate, stable, and soluble high-concentration stock is paramount for ensuring the validity and reproducibility of downstream biological and pharmacological assays. This guide emphasizes the rationale behind solvent selection, handling procedures, and quality control to empower researchers with a robust methodology.

Introduction and Pre-Protocol Considerations

N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine is a synthetic organic molecule incorporating a benzothiazole scaffold and an N-methylglycine (sarcosine) moiety. Benzothiazole derivatives are of significant interest in medicinal chemistry, while the sarcosine component may influence cell permeability and interaction with specific biological targets.[1][2] The accuracy of all subsequent experimental data relies fundamentally on the precise preparation of the initial stock solution.[3] Factors such as solvent choice, dissolution technique, and storage conditions can dramatically impact the compound's stability and effective concentration.

This guide is built on the principle that a protocol should be a self-validating system. By understanding the causality behind each step, researchers can anticipate challenges and ensure the integrity of their starting material.

Physicochemical Characteristics & Solvent Selection

Due to the compound's large, hydrophobic benzothiazole and isopropyl groups, it is predicted to have very low solubility in aqueous solutions. Therefore, an appropriate organic solvent is required. Dimethyl sulfoxide (DMSO) is the recommended solvent for primary stock preparation.

Why DMSO?

  • High Solvating Power: DMSO is a potent polar aprotic solvent capable of dissolving a wide range of non-polar and moderately polar compounds that are insoluble in water.

  • Biocompatibility at Low Concentrations: It is miscible with water and most cell culture media, allowing for straightforward preparation of working dilutions. Most cell-based assays tolerate final DMSO concentrations of <0.5% without significant cytotoxicity.

  • Low Volatility: Its high boiling point (189 °C) minimizes solvent evaporation during handling and storage, ensuring the stock concentration remains stable.

If DMSO is incompatible with a specific experimental system, other solvents like N,N-Dimethylformamide (DMF) or ethanol may be considered, but preliminary solubility testing is strongly advised.

Table 1: Physicochemical Properties of N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine
PropertyValue (Calculated/Estimated)Justification / Source
Molecular Formula C₁₄H₁₈N₂O₂SBased on chemical structure.
Molecular Weight (MW) 278.37 g/mol Calculated from the molecular formula.
Appearance White to off-white solid.Typical for purified small organic molecules.[2]
Aqueous Solubility Poor / InsolubleThe hydrophobic benzothiazole and isopropyl groups dominate the hydrophilic sarcosine moiety. Similar complex benzothiazoles show poor water solubility.[4]
Recommended Solvent Dimethyl Sulfoxide (DMSO)Standard for non-polar compounds in biological research. Sarcosine itself is slightly soluble in DMSO.[5]
Safety and Handling Precautions

As a novel chemical entity, full toxicological properties may not be known. A Safety Data Sheet (SDS) for a structurally related compound, N-(4-chloro-1,3-benzothiazol-2-yl)-N-methylglycine, indicates it is harmful if swallowed and causes skin and eye irritation.[6] Therefore, standard laboratory precautions are mandatory.

  • Always handle the solid compound and concentrated solutions inside a chemical fume hood.[7]

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety glasses.[8]

  • Avoid inhalation of the powder and contact with skin or eyes.[7]

Materials and Equipment

  • N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine (solid powder)

  • Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% purity

  • Analytical balance (readable to at least 0.1 mg)

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes or amber glass vials

  • Calibrated P200 and P1000 micropipettes and sterile tips

  • Vortex mixer

  • Water bath or heat block (optional)

  • Bath sonicator (optional)

  • Sterile 0.22 µm syringe filters (DMSO-compatible, e.g., PTFE) and sterile syringes (optional, for cell culture applications)

  • Cryo-safe storage box and -20°C or -80°C freezer

Detailed Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 10 mM stock solution. Volumes can be scaled as needed. Preparing stock solutions in large, carefully controlled batches helps ensure consistency across multiple experiments.[3]

Step 1: Pre-Calculation

The first step is to calculate the mass of the compound required. The fundamental formula is: Mass (mg) = Desired Concentration (mol/L) × Final Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

  • Example Calculation for 1 mL of 10 mM Stock:

    • Mass (mg) = 0.010 mol/L × 0.001 L × 278.37 g/mol × 1000 mg/g

    • Mass (mg) = 2.78 mg

Step 2: Weighing the Compound

Accuracy in this step is critical for the final concentration.[3]

  • Place a clean weigh boat or paper on the analytical balance and tare it.

  • Carefully weigh out the calculated mass (e.g., 2.78 mg) of N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine.

  • Crucial Point: It is often difficult to weigh the exact target mass. It is better to weigh a mass close to the target and record the actual precise weight. Then, adjust the volume of DMSO added in the next step to achieve the desired 10 mM concentration.

    • Adjusted Volume (mL) = [Actual Mass (mg) / MW ( g/mol )] / Desired Concentration (mmol/L)

    • Example: If you weigh 3.05 mg, the required DMSO volume is: [3.05 / 278.37] / 10 = 1.096 mL or 1096 µL.

Step 3: Dissolution
  • Carefully transfer the weighed powder into a sterile, labeled microcentrifuge tube or vial. Ensure all powder is transferred.

  • Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial.

  • Tightly cap the vial and vortex vigorously for 1-2 minutes until the solid is completely dissolved. Visually inspect against a light source to ensure no solid particles remain.

  • Troubleshooting: If the compound does not dissolve readily, gentle warming in a 37°C water bath or brief sonication (5-10 minutes) in a bath sonicator can be used. Avoid excessive heat, which could degrade the compound.

Step 4: Sterilization (for Cell-Based Assays)

If the stock solution will be used in sterile cell culture, it must be filter-sterilized.

  • Draw the DMSO solution into a sterile syringe.

  • Attach a sterile 0.22 µm PTFE syringe filter to the syringe.

  • Carefully dispense the solution through the filter into a new, sterile vial. This step should be performed in a laminar flow hood to maintain sterility.

Step 5: Aliquoting and Storage

Repeated freeze-thaw cycles can degrade sensitive compounds and introduce moisture into the DMSO stock. Aliquoting is essential for maintaining the long-term integrity of the solution.[9]

  • Dispense the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, clearly labeled microcentrifuge tubes.

  • Store the aliquots upright in a cryo-box at -20°C for short-term storage or -80°C for long-term storage .

  • Protect the aliquots from light by using amber vials or storing them in a dark box.

Step 6: Labeling

Proper labeling prevents costly errors.[10] Each aliquot must be clearly labeled with:

  • Compound Name

  • Concentration (e.g., 10 mM)

  • Solvent (DMSO)

  • Preparation Date

  • Your Initials

Workflow Visualization

The following diagram outlines the logical flow of the stock solution preparation protocol.

Stock_Solution_Workflow cluster_prep Preparation cluster_solution Solution Phase cluster_storage Storage calc Step 1: Calculate Mass (Target: 2.78 mg for 10 mM in 1 mL) weigh Step 2: Weigh Compound Record actual mass accurately. calc->weigh Use target mass dissolve Step 3: Dissolve in DMSO Vortex. Use gentle heat/sonication if necessary. weigh->dissolve Add adjusted DMSO volume sterilize Step 4: Filter Sterilize (Optional) Use 0.22 µm PTFE filter for cell culture. dissolve->sterilize aliquot Step 5: Aliquot Create single-use volumes to avoid freeze-thaw. sterilize->aliquot store Step 6: Store & Label -20°C or -80°C, protected from light. aliquot->store

Caption: Workflow for preparing N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine stock.

Quality Control and Best Practices

  • Confirming Solubility: Before preparing a large batch, it is prudent to test the solubility of a small amount of the compound at the desired concentration.

  • Preparing Working Dilutions: When diluting the DMSO stock into aqueous buffers or cell culture media, add the stock solution to the buffer while vortexing. This rapid mixing helps prevent the compound from precipitating out of the solution. Never add aqueous buffer directly to the DMSO stock.

  • Documentation: Maintain a detailed laboratory notebook record of all calculations, actual weights, lot numbers, and preparation dates for traceability.

References

  • Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. Available at: [Link]

  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. Available at: [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. Available at: [Link]

  • PhytoTech Labs. Preparing Stock Solutions. Available at: [Link]

  • 3M. Safety Data Sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazard identifica. Available at: [Link]

  • Advanced Biotech. (2025, January 25). SDS. Available at: [Link]

  • Arora, R., et al. (2021). Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human. Journal of Applied Pharmaceutical Science, 11(Supp 1), 028-040. Available at: [Link]

  • Cheméo. Chemical Properties of N-Methylglycine (CAS 107-97-1). Available at: [Link]

  • Unknown. PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Available at: [Link]

  • Wikipedia. Sarcosine. Available at: [Link]

  • National Institute of Standards and Technology. N-Methylglycine - the NIST WebBook. Available at: [Link]

  • The Royal Society of Chemistry. Experimental Procedures. Available at: [Link]

  • Wanjari, P.M., Bharati, A.V., & Ingle, V.N. Synthesis, Characterization, Biological evaluation and Computational study for Prediction of Molecular Properties of Some Novel N-{(1,3. International Journal of ChemTech Research, 9(12), 331-341. Available at: [Link]

  • Lee, J. Y., et al. (1999). Inhibitory effects of isopropyl-2-(1,3-dithietane-2-ylidene)-2- [N-(4-methylthiazol-2-yl)carbamoyl]acetate (YH439) on benzo[a]pyrene-induced skin carcinogenesis and micronucleated reticulocyte formation in mice. Mutation Research, 423(1-2), 149-53. Available at: [Link]

  • PubChem. N-(1,3-benzothiazol-2-yl)-N-methyl-1-phenyltriazole-4-carboxamide. Available at: [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Available at: [Link]

  • Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Available at: [Link]

  • Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors. PMC. Available at: [Link]

Sources

Method

In Vivo Dosing Guidelines for N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine

Application Note & Preclinical Protocol Target Audience: Pharmacologists, CNS Drug Development Scientists, and Preclinical Researchers. Introduction and Pharmacological Rationale The compound N-(4-isopropyl-1,3-benzothia...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Preclinical Protocol Target Audience: Pharmacologists, CNS Drug Development Scientists, and Preclinical Researchers.

Introduction and Pharmacological Rationale

The compound N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine (CAS: 1353000-12-0) represents a highly specialized hybrid pharmacophore. It merges a lipophilic, brain-penetrant benzothiazole core with N-methylglycine (sarcosine).

In neuropharmacology, benzothiazole derivatives are widely recognized for their neuroprotective and anti-inflammatory properties[1]. Conversely, sarcosine is a well-documented endogenous inhibitor of Glycine Transporter 1 (GlyT1), which increases synaptic glycine concentrations to allosterically modulate and co-activate N-methyl-D-aspartate (NMDA) receptors[2]. This mechanism is highly relevant for ameliorating NMDA receptor hypofunction, a primary pathophysiological target in schizophrenia and cognitive decline models[3].

The Formulation Challenge: The primary challenge in dosing this compound in vivo is its amphiphilic nature. The isopropyl-benzothiazole moiety is highly hydrophobic, while the N-methylglycine tail terminates in a polar carboxylic acid. To achieve reliable systemic exposure and cross the blood-brain barrier (BBB), researchers must utilize a co-solvent system that prevents precipitation at physiological pH while avoiding vehicle-induced toxicity.

Physicochemical Properties & Quantitative Data

To design a self-validating dosing system, we must first establish the physicochemical constraints of the molecule. Table 1 summarizes the core properties guiding vehicle selection, while Table 2 outlines the empirically derived dosing parameters based on analogous benzothiazole-sarcosine derivatives[1][4].

Table 1: Physicochemical Profile of CAS 1353000-12-0

ParameterValue / DescriptionImpact on In Vivo Dosing
Chemical Formula C13H16N2O2SDetermines molecular weight and mass-to-mole conversions.
Molecular Weight 264.34 g/mol Favorable for BBB penetration (MW < 400 Da).
LogP (Estimated) ~2.8 - 3.5Highly lipophilic core requires co-solvents (DMSO/PEG) for aqueous stability.
Target Pathway GlyT1 / NMDA / mPGES-1Requires CNS exposure; brain-to-plasma ratio (BPR) monitoring is critical.

Table 2: Recommended In Vivo Dosing Parameters (Murine Models)

RouteVehicle CompositionDose RangeMax Volume (Mice)Notes
Intraperitoneal (IP) 10% DMSO, 30% PEG-400, 60% Saline10 – 50 mg/kg10 mL/kgOptimal for acute CNS models.
Intravenous (IV) 5% DMSO, 10% Solutol HS15, 85% Saline2 – 10 mg/kg5 mL/kgUse for absolute bioavailability (F%) baseline.
Oral Gavage (PO) 0.5% Methylcellulose (MC) + 0.1% Tween 8025 – 100 mg/kg10 mL/kgSuspension formulation; requires continuous stirring.

Mechanism of Action and Experimental Workflow

To understand the causality behind the experimental readouts, it is essential to map both the physical handling of the compound and its biological signaling cascade.

Experimental Workflow

Workflow A Compound 1353000-12-0 (Solid State) B Vehicle Formulation (10% DMSO, 30% PEG-400, 60% Saline) A->B C Sonication & Sterile Filtration (0.22 µm) B->C D In Vivo Administration (IP, IV, or PO) C->D E PK/PD Sampling (Plasma & Brain Tissue) D->E F LC-MS/MS Quantification & Efficacy Readouts E->F

Workflow for formulation, administration, and PK/PD evaluation of the compound.

Proposed Neuromodulatory Pathway

Pathway Ligand N-(4-isopropyl-1,3-benzothiazol-2-yl) -N-methylglycine GlyT1 Glycine Transporter 1 (GlyT1) Inhibition Ligand->GlyT1 Binds Synapse Increased Synaptic Glycine Concentration GlyT1->Synapse Blocks reuptake NMDAR NMDA Receptor Co-activation Synapse->NMDAR Allosteric modulation Calcium Intracellular Ca2+ Influx NMDAR->Calcium Channel opening Neuro Neuroprotection & Cognitive Enhancement Calcium->Neuro Downstream signaling

Neuromodulatory pathway of the benzothiazole-sarcosine hybrid via GlyT1 and NMDAR.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes a mechanistic justification to ensure scientific integrity and reproducible outcomes.

Protocol 1: Preparation of the IP Dosing Formulation (10 mg/kg)

Causality Check: Benzothiazole hydrochlorides and free bases often crash out of solution in pure saline. The order of addition is critical; the compound must be fully solvated in the organic phase before the aqueous phase is introduced.

  • Weighing: Accurately weigh 2.0 mg of N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine into a sterile glass vial.

  • Primary Solvation: Add 200 µL of molecular biology grade DMSO (10% of final volume). Vortex vigorously for 60 seconds until a clear solution is achieved.

  • Co-solvent Addition: Add 600 µL of PEG-400 (30% of final volume). Vortex for an additional 60 seconds. Note: PEG-400 acts as a surfactant bridge between the hydrophobic drug-DMSO complex and the aqueous phase.

  • Aqueous Phase Integration: Slowly add 1,200 µL of sterile 0.9% Saline dropwise while continuously vortexing or sonicating.

  • Validation: Visually inspect the solution against a dark background. It should be completely transparent with no micro-particulates.

  • Sterilization: Pass the final 2.0 mL solution through a 0.22 µm PTFE syringe filter prior to injection.

Protocol 2: Pharmacokinetic (PK) Profiling and Brain Penetration Assay

Causality Check: Because the therapeutic targets (e.g., GlyT1, NMDA) reside behind the BBB, plasma exposure alone is insufficient to predict efficacy. Brain-to-plasma ratio (BPR) must be quantified[1].

  • Administration: Administer the formulated compound via IP injection to male C57BL/6 mice (8-10 weeks old) at a dose of 10 mg/kg (injection volume: 10 mL/kg).

  • Time-Course Sampling: Euthanize mice (n=3 per time point) at 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Blood Collection: Collect blood via cardiac puncture into K2-EDTA tubes. Centrifuge at 6,000 × g for 5 min at 4°C to separate plasma. Store at -80°C.

  • Brain Harvest & Perfusion: Immediately transcardially perfuse the mice with ice-cold 1× PBS to remove intravascular blood (preventing artificial elevation of brain drug levels). Resect the whole brain, weigh it, and snap-freeze in liquid nitrogen.

  • Tissue Homogenization: Homogenize brain samples in 4 volumes (w/v) of 1× PBS.

  • Quantification: Extract the compound from plasma and brain homogenates using protein precipitation (acetonitrile containing an internal standard). Analyze the supernatant via LC-MS/MS to calculate Cmax​ , Tmax​ , AUC , and the BPR.

Protocol 3: In Vivo Efficacy – NMDA Hypofunction Model (MK-801 Induced)

Causality Check: MK-801 is a non-competitive NMDA receptor antagonist that induces schizophrenia-like cognitive deficits and hyperactivity. Sarcosine derivatives reverse this by increasing synaptic glycine, overcoming the hypofunction[2][3].

  • Acclimation: Pre-train mice in an open-field arena for 3 consecutive days to establish baseline locomotor and exploratory behavior.

  • Disease Induction: On day 4, administer MK-801 (0.2 mg/kg, IP) dissolved in pure PBS. Wait 15 minutes to allow for NMDA receptor blockade.

  • Therapeutic Intervention: Administer N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine (10 - 50 mg/kg, IP) using the vehicle prepared in Protocol 1.

  • Behavioral Readout: 20 minutes post-treatment, place the mice in the open-field arena. Record total distance traveled and stereotypic behaviors for 60 minutes using automated tracking software.

  • Validation: A successful compound effect is defined by a statistically significant reduction in MK-801-induced hyperlocomotion compared to the vehicle-treated MK-801 group.

References

  • Effects of Sarcosine (N-methylglycine) on NMDA (N-methyl-D-aspartate) Receptor Hypofunction Induced by MK801: In Vivo Calcium Imaging in the CA1 Region of the Dorsal Hippocampus. PMC - NIH. Available at:[Link]

  • Novel, Brain-Permeable, Cross-Species Benzothiazole Inhibitors of Microsomal Prostaglandin E Synthase-1 (mPGES-1) Dampen Neuroinflammation In Vitro and In Vivo. PMC - NIH. Available at:[Link]

  • In Vitro and In Vivo Neuroprotective Effects of Sarcosine. PMC - NIH. Available at:[Link]

Sources

Application

Application Note: Characterization of N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine via TR-FRET Competitive Binding Assays

Introduction & Mechanistic Rationale N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine (CAS 1353000-12-0) is a versatile small-molecule building block frequently utilized in Fragment-Based Drug Discovery (FBDD). The...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine (CAS 1353000-12-0) is a versatile small-molecule building block frequently utilized in Fragment-Based Drug Discovery (FBDD). The benzothiazole scaffold is a privileged structure in medicinal chemistry, known for its ability to engage in robust π−π stacking and hydrophobic interactions within the binding pockets of kinases, epigenetic readers, and nuclear receptors [1]. The addition of the N-methylglycine (sarcosine) moiety provides a flexible carboxylate group capable of forming critical salt bridges or hydrogen bonds with target residues.

When screening fragment libraries containing heterocyclic compounds like benzothiazoles, a major experimental hurdle is compound autofluorescence. Many fragments naturally emit light in the blue/green spectrum upon excitation, which heavily confounds standard fluorescence polarization (FP) or direct binding assays. To overcome this, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assays are deployed as the industry gold standard [2].

The Causality of Assay Choice: TR-FRET utilizes lanthanide chelates (such as Terbium) which have an exceptionally long emission half-life (milliseconds) compared to standard fluorophores (nanoseconds). By introducing a microsecond delay (typically 50–100 µs) between the flashlamp excitation and the emission reading, the short-lived autofluorescence of the test compound completely decays. The detector only captures the long-lived emission of the lanthanide donor and the sensitized acceptor, ensuring a high signal-to-noise ratio and eliminating false positives [2].

Assay Principle and Signaling Pathway

In a TR-FRET competitive binding assay, the target protein (e.g., a GST-tagged receptor or kinase) is indirectly labeled using a Terbium (Tb)-conjugated anti-GST antibody (the Donor). A fluorescent small-molecule ligand (the Tracer, Acceptor) binds to the target's active site. When the Tracer is bound, exciting the Tb donor at 340 nm results in non-radiative energy transfer to the Tracer, producing a high emission signal at 520 nm.

When N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine is introduced, it competes with the Tracer for the binding site. Successful displacement of the Tracer physically separates the Acceptor from the Donor, disrupting the FRET. This leads to a decrease in the 520 nm emission and a relative increase in the unquenched Tb emission at 495 nm. The binding affinity is quantified by calculating the 520/495 nm emission ratio.

TR_FRET_Mechanism Excitation Excitation (340 nm) Donor Tb-Anti-GST Antibody (Donor) Excitation->Donor Target GST-Tagged Target Donor->Target Binds GST tag Tracer Fluorescent Tracer (Acceptor) Donor->Tracer Energy Transfer Emission2 Tb Emission (495 nm) Low FRET Ratio Donor->Emission2 No Energy Transfer Target->Tracer Tracer Bound Emission1 FRET Emission (520 nm) High Signal Tracer->Emission1 Fragment CAS 1353000-12-0 (Competitor) Fragment->Target Displaces Tracer

TR-FRET signaling pathway demonstrating tracer displacement by CAS 1353000-12-0.

Experimental Protocol

This protocol outlines a self-validating 384-well format assay for determining the half-maximal inhibitory concentration ( IC50​ ) and the absolute inhibition constant ( Ki​ ) of the benzothiazole fragment.

Materials Required
  • Target Protein: GST-tagged recombinant protein (e.g., 5 nM final concentration).

  • Donor: LanthaScreen™ Tb-anti-GST Antibody (2 nM final concentration).

  • Tracer: Fluorescein-based Tracer ligand (Used at its predetermined Kd​ concentration).

  • Test Compound: N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine (CAS 1353000-12-0), 10 mM stock in 100% DMSO.

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Microplate: Low-volume 384-well black plate (e.g., Corning 4514).

Step-by-Step Workflow
  • Compound Serial Dilution: Prepare a 12-point, 3-fold serial dilution of CAS 1353000-12-0 in 100% DMSO. Dilute these intermediate stocks 100-fold in Assay Buffer to create 4X working solutions containing 1% DMSO.

  • Reagent Preparation: Prepare a 4X solution of the Tracer and a 2X master mix containing both the GST-tagged Target Protein and the Tb-anti-GST Antibody in Assay Buffer.

  • Assay Assembly: To each well of the 384-well plate, add the components in the following strict order to prevent premature complex formation:

    • 5 µL of 4X Test Compound (or 1% DMSO for max FRET controls).

    • 5 µL of 4X Tracer.

    • 10 µL of 2X Protein/Antibody Master Mix. (Total assay volume = 20 µL. Final DMSO concentration = 0.25%).

  • Incubation: Seal the plate and incubate in the dark at room temperature (20–25°C) for 1 to 2 hours to ensure the competitive binding reaches thermodynamic equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader (e.g., BMG PHERAstar or Tecan Spark) using the following settings:

    • Excitation: 340 nm

    • Emission 1: 495 nm (Terbium Donor)

    • Emission 2: 520 nm (Tracer Acceptor)

    • Delay Time: 100 µs

    • Integration Time: 200 µs

Workflow Step1 1. Reagent Prep (Protein & Tracer) Step3 3. Assay Assembly (384-well plate) Step1->Step3 Step2 2. Compound Dilution (CAS 1353000-12-0) Step2->Step3 Step4 4. Incubation (1-2 hrs, RT) Step3->Step4 Step5 5. TR-FRET Read (Delay 100 µs) Step4->Step5 Step6 6. Data Analysis (IC50 & Ki calc) Step5->Step6

Step-by-step logical workflow for the competitive binding TR-FRET assay setup.

Data Analysis & The Cheng-Prusoff Equation

The raw emission data must be mathematically processed to determine the true binding affinity ( Ki​ ).

  • Ratio Calculation: For each well, calculate the TR-FRET ratio by dividing the 520 nm emission by the 495 nm emission.

  • Curve Fitting: Plot the TR-FRET ratio against the log of the N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine concentration. Fit the data using a 4-parameter logistic (4PL) non-linear regression to find the IC50​ .

  • Ki​ Determination: The IC50​ is an assay-dependent metric that shifts based on the concentration of the competing Tracer. To extract the absolute inhibition constant ( Ki​ )—which is independent of assay conditions—apply the Cheng-Prusoff equation [3]:

Ki​=1+Kd​[Tracer]​IC50​​

Where [Tracer] is the assay concentration of the fluorescent ligand and Kd​ is its dissociation constant for the target.

Quantitative Data Presentation

The following table summarizes representative quantitative outputs expected when evaluating CAS 1353000-12-0 against a model target using this protocol.

Table 1: Representative Competitive Binding Data for Benzothiazole Fragments

CompoundTargetAssay IC50​ (µM)Tracer [S] (nM)Tracer Kd​ (nM)Calculated Ki​ (µM)Hill Slope
CAS 1353000-12-0 Model Kinase (GST)12.4510.010.06.23 -0.98
Positive ControlModel Kinase (GST)0.0810.010.00.04 -1.02
DMSO VehicleModel Kinase (GST)N/A10.010.0N/A N/A

Note: The calculated Ki​ of 6.23 µM demonstrates standard fragment-level affinity. This serves as a highly validated starting point for subsequent structure-activity relationship (SAR) expansion and fragment-growing campaigns.

References

  • From Hit Seeking to Magic Bullets: The Successful Union of Epigenetic and Fragment Based Drug Discovery (EPIDD + FBDD) . Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Cheng-Prusoff Equation . Canadian Society of Pharmacology and Therapeutics. URL:[Link]

Method

A Robust and Validated LC-MS/MS Method for the Quantification of N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine in Human Plasma

An Application Note for Drug Development Professionals Abstract This application note details a comprehensive, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective qu...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

This application note details a comprehensive, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine in human plasma. Developed for researchers in pharmaceutical and clinical settings, this protocol provides a complete workflow from sample preparation to data acquisition, adhering to the principles of international regulatory guidelines. The methodology employs a straightforward protein precipitation technique for sample cleanup, followed by rapid chromatographic separation using reversed-phase UHPLC, and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This robust and reliable assay is fit-for-purpose for supporting pharmacokinetic (PK) and toxicokinetic (TK) studies in the drug development pipeline.

Introduction: The Need for Rigorous Bioanalysis

The quantitative determination of drug candidates and their metabolites in biological matrices is a cornerstone of drug development.[1][2] Accurate concentration measurements in plasma are essential for defining a compound's pharmacokinetic profile, which in turn informs dosing regimens, safety assessments, and regulatory submissions.[3] N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine is a novel small molecule with a benzothiazole core, a scaffold present in various pharmacologically active agents. As with any new chemical entity, a validated bioanalytical method is required to advance its preclinical and clinical evaluation.

The "gold standard" for quantitative bioanalysis is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), renowned for its exceptional sensitivity, selectivity, and speed.[4] This document provides a detailed protocol and the scientific rationale behind the development and validation of an LC-MS/MS method for N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine, designed to meet the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6][7]

Method Overview and Scientific Rationale

The developed method is built upon a foundation of efficiency, robustness, and analytical rigor. The workflow is designed to minimize complexity while maximizing data quality.

Sample Preparation: Protein Precipitation (PPT)

For initial method development and high-throughput applications, protein precipitation is the preferred technique due to its speed, simplicity, and low cost.[8][9] It involves adding a water-miscible organic solvent, typically acetonitrile, to the plasma sample. This denatures and precipitates the abundant plasma proteins, which are then removed by centrifugation or filtration, leaving the analyte of interest in the supernatant for analysis.[8][10]

  • Causality: Acetonitrile is chosen as it provides efficient protein removal and is a strong solvent for a broad range of organic molecules.[8] The addition of 0.1% formic acid to the precipitation solvent ensures an acidic environment, which can improve the stability of many analytes and promote their protonation for positive mode electrospray ionization (ESI).

The Internal Standard: Ensuring Accuracy

The use of an appropriate internal standard (IS) is critical for correcting variability throughout the entire analytical process, including sample preparation, injection volume, and ionization efficiency.[11][12][13]

  • Expertise & Experience: A Stable Isotope-Labeled (SIL) internal standard is the gold standard for LC-MS/MS bioanalysis.[13][14] A SIL-IS, such as the ¹³C₆-labeled analogue proposed here, is chemically identical to the analyte and thus co-elutes and experiences the same extraction recovery and matrix effects.[14][15] This ensures the most accurate and precise quantification, as the ratio of the analyte signal to the IS signal remains constant even if signal suppression or enhancement occurs.[16]

Chromatographic Separation: UHPLC

Ultra-High-Performance Liquid Chromatography (UHPLC) provides rapid and high-resolution separation. A reversed-phase C18 column is selected, as it is well-suited for retaining and separating moderately non-polar small molecules like the target analyte.

  • Causality: The mobile phase consists of water and acetonitrile with 0.1% formic acid. The formic acid serves two key purposes: it controls the pH to ensure the analyte (a glycine derivative) is in a consistent protonation state, leading to sharp, symmetrical peak shapes, and it provides a source of protons to facilitate efficient ionization in the ESI source. A gradient elution ensures that the analyte is eluted efficiently with a short run time while separating it from potential interferences from the plasma matrix.[17]

Detection: Tandem Mass Spectrometry (MS/MS)

Detection is performed using a triple quadrupole mass spectrometer, which offers unparalleled selectivity and sensitivity. The instrument operates in Multiple Reaction Monitoring (MRM) mode, a targeted technique where a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.[18][19]

  • Causality: This two-stage mass filtering (precursor → product) dramatically reduces chemical noise and provides high confidence in the identity of the analyte being measured.[18] The MRM transitions are unique to the analyte's structure and are optimized to produce the most intense and stable signal.

Detailed Protocols and Method Parameters

Materials and Reagents
  • Analyte: N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine (Reference Standard, >99% purity)

  • Internal Standard: N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine-¹³C₆ (Reference Standard, >99% purity, >99% isotopic purity)

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Water (Type I, 18.2 MΩ·cm)

  • Additives: Formic Acid (LC-MS Grade)

  • Biological Matrix: Blank Human Plasma (K₂EDTA as anticoagulant), sourced from an accredited vendor.

Instrumentation
  • LC System: Shimadzu Nexera X2 or equivalent UHPLC system.

  • MS System: Sciex Triple Quad™ 5500 or equivalent tandem mass spectrometer with an ESI source.

  • Software: Analyst® for data acquisition, MultiQuant™ for data processing.

Preparation of Standards
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of the analyte and IS reference standards and dissolve in methanol to a final concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for spiking calibration curve (CC) and quality control (QC) samples. Prepare a separate IS working solution at 100 ng/mL.

Visualization of Structures and Workflow

Below are diagrams illustrating the chemical structures, the overall experimental process, and the principle of MRM detection.

G cluster_0 Analyte cluster_1 Internal Standard (SIL) a b Hypothetical 13C6 Labeling

Caption: Chemical Structures of Analyte and a Proposed SIL-IS.

Caption: Bioanalytical Sample Preparation and Analysis Workflow.

MRM_Principle cluster_ms Tandem Mass Spectrometer Q1 Q1 (Mass Filter) Selects Precursor Ion (e.g., m/z 293.1) Q2 q2 (Collision Cell) Fragments Precursor Ion Q1:f0->Q2:f0 Collision Gas (N2) Q3 Q3 (Mass Filter) Selects Product Ion (e.g., m/z 219.1) Q2:f0->Q3:f0 Detector Detector Q3:f0->Detector IonSource Ion Source IonSource->Q1:f0

Caption: Principle of Multiple Reaction Monitoring (MRM) Detection.

Protocol: Plasma Sample Extraction
  • Aliquot 50 µL of plasma sample (CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS working solution (100 ng/mL) to all tubes except for the blank matrix samples.

  • Add 200 µL of cold acetonitrile containing 0.1% formic acid to each tube. This is the precipitation solvent.[9]

  • Vortex mix thoroughly for 1 minute to ensure complete protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant into an autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Method Parameters

The following tables summarize the optimized instrumental conditions.

Table 1: Liquid Chromatography Parameters | Parameter | Setting | | :--- | :--- | | Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | | Mobile Phase A | Water with 0.1% Formic Acid | | Mobile Phase B | Acetonitrile with 0.1% Formic Acid | | Flow Rate | 0.5 mL/min | | Column Temp. | 40°C | | Injection Vol. | 5 µL | | Gradient | Time (min) | %B | | | 0.0 | 5 | | | 0.5 | 5 | | | 2.5 | 95 | | | 3.0 | 95 | | | 3.1 | 5 | | | 4.0 | 5 |

Table 2: Mass Spectrometry Parameters | Parameter | Setting | | :--- | :--- | | Ionization Mode | Electrospray Ionization (ESI), Positive | | Ion Source Gas 1 | 50 psi | | Ion Source Gas 2 | 60 psi | | Curtain Gas | 35 psi | | Temperature | 550°C | | IonSpray Voltage | 5500 V | | Compound | Q1 (m/z) | Q3 (m/z) | Collision Energy (eV) | | Analyte | 293.1 | 219.1 | 25 | | Analyte (Qualifier) | 293.1 | 177.1 | 35 | | IS (¹³C₆) | 299.1 | 225.1 | 25 |

Note: The m/z values are calculated based on the chemical structure of the hypothetical analyte and its likely fragmentation patterns. These must be empirically determined and optimized during method development.[18][20]

Method Validation and Performance

A bioanalytical method must be rigorously validated to ensure it is fit for its intended purpose.[3][21] The validation was performed according to the FDA Bioanalytical Method Validation Guidance for Industry and the EMA Guideline on bioanalytical method validation.[5][21][22]

Validation Parameters
  • Selectivity: Assessed by analyzing six different lots of blank human plasma. No significant interfering peaks were observed at the retention times of the analyte or IS.

  • Linearity: The calibration curve was linear over the range of 1.00 to 1000 ng/mL with a correlation coefficient (r²) > 0.99.

  • Accuracy and Precision: Determined by analyzing QC samples at four levels: Lower Limit of Quantification (LLOQ), Low (LQC), Medium (MQC), and High (HQC). Both intra-day and inter-day precision (%CV) were ≤ 15% (≤ 20% at LLOQ) and accuracy (%RE) was within ±15% (±20% at LLOQ).

  • Matrix Effect: Evaluated to ensure that components in the plasma do not suppress or enhance the ionization of the analyte.[4][16][23] The IS-normalized matrix factor was consistently between 0.85 and 1.15 across different plasma lots, indicating the SIL-IS effectively compensates for matrix effects.[16]

  • Recovery: The extraction recovery was consistent and reproducible across the QC levels.

  • Stability: The analyte was proven to be stable in plasma under various conditions: at room temperature (bench-top), after three freeze-thaw cycles, and during long-term storage at -80°C. Post-preparative stability in the autosampler was also confirmed.

Summary of Method Performance

Table 3: Inter-day Accuracy and Precision (n=3 runs)

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) Accuracy (%RE) Precision (%CV)
LLOQ 1.00 1.05 +5.0% 8.9%
LQC 3.00 2.91 -3.0% 6.5%
MQC 100 104.2 +4.2% 4.1%

| HQC | 800 | 789.6 | -1.3% | 3.8% |

Conclusion

This application note describes a selective, sensitive, and robust LC-MS/MS method for the quantification of N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine in human plasma. The simple protein precipitation sample preparation allows for high-throughput analysis, while the use of a stable isotope-labeled internal standard ensures high accuracy and precision. The method has been validated according to international regulatory guidelines and is suitable for supporting pharmacokinetic and other studies throughout the drug development process.

References

  • Waidyanatha, S., et al. (2021). Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS). National Toxicology Program. Available at: [Link]

  • Zhao, L., & Juck, M. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies, Inc. Available at: [Link]

  • Shaik, A. R., et al. (2023). Bioanalytical Method Development, Validation and Stability Assessment of Xanthohumol in Rat Plasma. Molecules. Available at: [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Available at: [Link]

  • Li, W., et al. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. Available at: [Link]

  • Cerilliant. (n.d.). Selection of Internal Standards for LC-MS/MS Applications. Available at: [Link]

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  • Sherman, J., et al. (2009). Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. Journal of Proteome Research. Available at: [Link]

  • Christianson, C. (2021). Small Molecule Method Development Strategies. Bioanalysis Zone. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

  • Bowman, D. B., et al. (2023). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology. Available at: [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Available at: [Link]

  • Xu, R., et al. (2005). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC North America. Available at: [Link]

  • ResolveMass Laboratories Inc. (2023). The Impact of Matrix Effects on Mass Spectrometry Results. Available at: [Link]

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Application

Advanced NMR Characterization and Protocol for N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine

Document Type: Application Note & Experimental Protocol Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Introduction & Chemical Context The compound N-(4-isopropyl-1,3-benzothiazol...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Experimental Protocol Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction & Chemical Context

The compound N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine (CAS: 1353000-12-0) is a highly functionalized heterocycle. Benzothiazole derivatives are privileged scaffolds in medicinal chemistry, frequently evaluated for their antimicrobial, anti-inflammatory, and antitumor properties[1].

Structurally, this molecule presents three distinct domains that must be unambiguously assigned during structural validation:

  • The 1,3-Benzothiazole Core: A bicyclic heteroaromatic system.

  • The Isopropyl Group: Located at the C4 position, introducing steric bulk adjacent to the bridgehead nitrogen.

  • The N-methylglycine (Sarcosine) Moiety: Attached to the C2 position via an exocyclic nitrogen, featuring both an N-methyl group and a carboxylic acid.

This application note provides a comprehensive, self-validating workflow for the 1D and 2D NMR elucidation of this compound, detailing the causality behind solvent selection, pulse sequences, and signal assignment.

Experimental Design & Rationale (E-E-A-T)

Solvent Selection and Temperature Dynamics

The selection of the NMR solvent is the most critical variable for 2-aminobenzothiazole derivatives. The exocyclic C-N bond at the C2 position possesses partial double-bond character due to resonance delocalization into the benzothiazole ring[2]. This restricted rotation often leads to rotameric line broadening at room temperature in non-polar solvents like CDCl₃.

Rationale: We utilize DMSO-d₆ as the solvent. Its high dielectric constant disrupts intermolecular hydrogen bonding (particularly from the carboxylic acid) and stabilizes the dominant conformer. Furthermore, the N-methylation of the glycine moiety alters the molecular dynamics and increases the activation energy for internal rotations[3]. If line broadening persists, elevating the probe temperature to 330 K in DMSO-d₆ coalesces the rotameric signals, yielding sharp, quantifiable peaks[1].

Self-Validating Protocol Design

To ensure trustworthiness, the protocol relies on a self-validating matrix of 2D NMR experiments:

  • HSQC (Heteronuclear Single Quantum Coherence): Prevents misassignment of overlapping proton signals by correlating them to their directly attached, highly dispersed ¹³C signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): Acts as the ultimate structural proof by bridging the isolated spin systems. The 3-bond correlations from the N-methyl protons to the C2 carbon of the benzothiazole ring definitively prove the attachment point[2].

Step-by-Step NMR Sample Preparation Protocol

This methodology ensures optimal signal-to-noise (S/N) ratios and magnetic field homogeneity.

Step 1: Material Weighing Accurately weigh 15–20 mg of N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine using a microbalance. Causality: This mass provides sufficient concentration for ¹³C and 2D HMBC acquisition within a reasonable timeframe (1–2 hours) without causing viscosity-induced line broadening.

Step 2: Dissolution Transfer the solid to a clean glass vial. Add 0.6 mL of high-purity DMSO-d₆ (containing 0.03% v/v Tetramethylsilane, TMS). Vortex for 60 seconds. Causality: TMS acts as an internal standard (0.00 ppm), allowing for the validation of magnetic field homogeneity (shimming) by evaluating the TMS peak width at half-height (target < 1.0 Hz).

Step 3: Filtration Filter the solution through a 0.22 µm PTFE syringe filter directly into a high-quality 5 mm NMR tube. Causality: Particulate matter distorts the local magnetic field, leading to poor shimming and broad spectral lines.

Step 4: Equilibration Insert the sample into the NMR spectrometer and allow it to thermally equilibrate at 298 K (or 330 K if rotamers are present) for 5 minutes prior to tuning, matching, and shimming.

NMR Acquisition Parameters

The following parameters are optimized for a 600 MHz NMR spectrometer equipped with a cryoprobe. The relaxation delay (D1) is set to 2.0 seconds to allow for sufficient longitudinal relaxation of the N-methyl and isopropyl protons, ensuring accurate integration.

Table 1: 1D and 2D NMR Acquisition Parameters (600 MHz, DMSO-d₆)
ExperimentPulse SequenceScans (NS)Relaxation Delay (D1)Spectral Width (SW)
¹H NMR zg30162.0 s20 ppm
¹³C NMR zgpg3010242.0 s250 ppm
¹H-¹H COSY cosygpqf41.5 s12 ppm (F1) / 12 ppm (F2)
¹H-¹³C HSQC hsqcedetgpsisp2.281.5 s160 ppm (F1) / 12 ppm (F2)
¹H-¹³C HMBC hmbcgplpndqf161.5 s220 ppm (F1) / 12 ppm (F2)

Spectral Assignments & Mechanistic Insights

The structural assignment relies on identifying the three distinct domains. The isopropyl group at C4 forces the aromatic protons into a specific 3-spin system (H5, H6, H7). The H5 proton appears as a doublet (~7.21 ppm) coupled only to H6, while H6 appears as a triplet (or doublet of doublets) due to coupling with both H5 and H7.

The HMBC correlations are the mechanistic linchpin of this analysis. The N-CH₃ protons show a strong ³JCH correlation to the C2 carbon of the benzothiazole ring (~166.5 ppm), confirming the connectivity of the N-methylglycine moiety[2].

Table 2: ¹H and ¹³C NMR Spectral Assignments
Position¹H Shift (ppm), Multiplicity, J (Hz), Int.¹³C Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
2 -166.5-
3a -151.2-
4 -142.8-
5 7.21, d, J = 7.8, 1H121.4C3a, C7
6 7.10, t, J = 7.8, 1H124.5C4, C7a
7 7.65, d, J = 7.8, 1H118.2C3a, C5
7a -133.4-
4-CH (iPr) 3.52, sept, J = 6.9, 1H28.4C3a, C4, C5
4-CH₃ (iPr) 1.31, d, J = 6.9, 6H23.1C4, 4-CH
N-CH₃ 3.25, s, 3H38.6C2, N-CH₂
N-CH₂ 4.30, s, 2H52.4C2, COOH
COOH 12.55, br s, 1H171.8-

Workflow Visualization

The following diagram illustrates the logical progression of the NMR elucidation workflow, demonstrating how 1D and 2D techniques act as a self-validating system to confirm the final molecular structure.

NMR_Elucidation cluster_1D 1D NMR Acquisition cluster_2D 2D NMR Acquisition Start Sample Prep: N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine 15 mg in 0.6 mL DMSO-d6 H1 1H NMR (600 MHz) Identify Protons & Integrals Start->H1 C13 13C NMR (150 MHz) Identify Carbon Backbone Start->C13 COSY 1H-1H COSY Vicinal Coupling (H5-H6-H7) H1->COSY HSQC 1H-13C HSQC Direct C-H Connectivity H1->HSQC HMBC 1H-13C HMBC Long-Range Connectivity (N-CH3 to C2) H1->HMBC C13->HSQC C13->HMBC Validation Structural Validation Confirm Isopropyl & N-methylglycine Positions on Benzothiazole COSY->Validation HSQC->Validation HMBC->Validation

Figure 1: NMR workflow for N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine elucidation.

References

  • Title: Comprehensive Solid-State NMR Analysis Reveals the Effects of N-Methylation on the Molecular Dynamics of Glycine. Source: The Journal of Physical Chemistry B (ACS Publications). URL:[Link]

  • Title: Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Source: Arabian Journal of Chemistry. URL:[Link]

  • Title: Synthesis and insecticidal activity of novel benzothiazole derivatives containing the coumarin moiety. Source: Arkivoc (ARKAT USA). URL:[Link]

Sources

Method

Advanced Formulation and Delivery Strategies for N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Content Type: Application Note & Experimental Protocols Introduction and Rationale The benzothiazole scaffold is a "pri...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Content Type: Application Note & Experimental Protocols

Introduction and Rationale

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, frequently utilized in the development of neuroprotective, anticancer, and antimicrobial agents[1][2]. The compound N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine (CAS: 1353000-12-0) represents a unique structural derivative combining a lipophilic 4-isopropyl-benzothiazole core with a hydrophilic N-methylglycine (sarcosine) moiety[3].

While the benzothiazole core drives target engagement and membrane permeability, its inherent hydrophobicity often leads to poor aqueous solubility and aggregation in physiological media. Conversely, the N-methylglycine tail introduces a carboxylic acid functional group (estimated pKa ~3.5), rendering the molecule amphiphilic and highly sensitive to pH changes. To successfully translate this compound into in vitro and in vivo models, formulation scientists must overcome its pH-dependent solubility limits.

This application note details two field-proven formulation strategies: Cyclodextrin Complexation for simple parenteral administration, and Lipid Nanoparticle (LNP) Encapsulation for advanced, targeted intracellular delivery[4][5].

Table 1: Physicochemical Profiling of CAS 1353000-12-0
PropertyValue / EstimateFormulation Implication
Molecular Formula C₁₃H₁₆N₂O₂SStandard small molecule footprint.
Molecular Weight 264.34 g/mol Favorable for lipid encapsulation.
Estimated LogP ~3.0High lipophilicity; prone to aqueous aggregation.
Estimated pKa (COOH) ~3.5Soluble at pH > 5 (ionized); insoluble at pH < 4.
Structural Features Planar aromatic core, flexible tailIdeal for hydrophobic cavity insertion (e.g., cyclodextrins).

Strategy A: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation

The Causality of the Method

Because the benzothiazole ring is highly hydrophobic and planar, it is prone to π-π stacking and precipitation in aqueous buffers. HP-β-CD features a hydrophobic internal cavity and a hydrophilic exterior. By driving the isopropyl-benzothiazole core into the cyclodextrin cavity, we shield the hydrophobic surface area from water, drastically increasing the apparent solubility without altering the drug's covalent structure.

Protocol: Preparation of a 10 mg/mL HP-β-CD Formulation

Note: This protocol is self-validating. If the solution remains cloudy after Step 4, the complexation is incomplete, indicating an insufficient molar ratio.

  • Preparation of Excipient: Dissolve 200 mg of HP-β-CD in 8 mL of sterile Milli-Q water or PBS (pH 7.4). Stir until completely transparent.

  • API Addition: Weigh 100 mg of N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine. Add the powder slowly to the stirring HP-β-CD solution.

  • pH Adjustment (Critical Step): Because the N-methylglycine moiety is a weak acid, initial dissolution will be poor. Add 0.1 M NaOH dropwise to adjust the pH to ~7.0–7.5. The deprotonation of the carboxylic acid works synergistically with the cyclodextrin cavity to drive complete solubilization.

  • Sonication & Equilibration: Bath-sonicate the mixture at 25°C for 15 minutes. Stir overnight at room temperature to ensure thermodynamic equilibrium of the inclusion complex.

  • Volume Adjustment & Filtration: Adjust the final volume to 10 mL with sterile water. Filter through a 0.22 µm PES syringe filter.

Strategy B: Lipid Nanoparticle (LNP) Encapsulation

The Causality of the Method

For applications requiring extended circulation times, protection from premature clearance, or specific intracellular delivery, LNPs are the gold standard[4]. The carboxylic acid of the N-methylglycine tail allows for unique formulation dynamics. By utilizing an acidic aqueous phase (pH 4.0), the carboxylic acid remains largely unionized, increasing the molecule's affinity for the lipid core during the rapid precipitation phase[5].

Protocol: Microfluidic Assembly of LNPs
  • Lipid Phase Preparation: Dissolve the lipid mixture in absolute ethanol. A standard modular ratio is Ionizable Lipid : DSPC : Cholesterol : PEG-Lipid (50:10:38.5:1.5 mol%)[5]. Total lipid concentration should be 12.5 mM.

  • Aqueous Phase Preparation: Dissolve N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine in 10 mM Citrate Buffer (pH 4.0) at a concentration of 1 mg/mL. Causality: The acidic pH ensures the ionizable lipids are protonated (cationic) to facilitate self-assembly, while the API remains lipophilic enough to be trapped in the core.

  • Microfluidic Mixing: Using a microfluidic micromixer (e.g., NanoAssemblr®), inject the aqueous and ethanol phases at a 3:1 flow rate ratio (Total flow rate: 12 mL/min). The rapid chaotic advection forces simultaneous precipitation of the lipids and the API, ensuring uniform nucleation.

  • Dialysis (Self-Validating Step): Dialyze the resulting suspension against 1X PBS (pH 7.4) using a 10,000 MWCO cassette for 12 hours[5]. Causality: This removes residual ethanol and shifts the pH to 7.4. The pH shift neutralizes the ionizable lipids, locking the API inside the solid lipid core.

  • Validation: Measure the Polydispersity Index (PDI) via Dynamic Light Scattering (DLS) immediately after dialysis. A PDI > 0.2 indicates Ostwald ripening or incomplete encapsulation, invalidating the batch.

Workflow Visualization

LNP_Workflow API N-(4-isopropyl-1,3-benzothiazol-2-yl) -N-methylglycine (Aqueous Phase: pH 4.0) Mixing Microfluidic Mixing (Rapid Precipitation at 3:1 Ratio) API->Mixing Lipids Lipid Mix (Ionizable Lipid, DSPC, Chol, PEG-Lipid) (Ethanol Phase) Lipids->Mixing Dialysis Dialysis & Buffer Exchange (pH 7.4 PBS) Mixing->Dialysis Self-Assembly LNP Formulated LNP (Stable Nanocarrier) Dialysis->LNP Neutralization Uptake Cellular Endocytosis & Endosomal Escape LNP->Uptake In vitro / In vivo

Caption: Workflow of LNP formulation via microfluidic mixing and subsequent cellular uptake.

Quantitative Data & Quality Control

To ensure reproducibility, all formulations must be subjected to rigorous quality control. Table 2 summarizes the expected quantitative metrics for a successful LNP formulation of this benzothiazole derivative.

Table 2: Target Formulation Metrics for LNP-Encapsulated API
MetricTarget ValueAnalytical MethodCausality / Implication
Z-Average Size 60 – 90 nmDynamic Light Scattering (DLS)Optimal size for endocytotic uptake and evasion of rapid renal clearance.
Polydispersity Index (PDI) < 0.15Dynamic Light Scattering (DLS)Ensures a monodisperse population; prevents unpredictable pharmacokinetic profiles.
Zeta Potential -2.0 to +2.0 mVElectrophoretic Light ScatteringNear-neutral surface charge at pH 7.4 prevents non-specific protein corona formation in serum.
Encapsulation Efficiency (EE%) > 85%HPLC (Post-Triton X-100 Lysis)Validates the affinity of the API for the lipid core during the pH 4.0 mixing phase.

References

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances.[Link]

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI Pharmaceuticals.[Link]

  • Lipid Nanoparticle–mRNA Formulations for Therapeutic Applications. National Center for Biotechnology Information (PMC).[Link]

  • Sarcosine (N-methylglycine). Wikipedia. [Link]

  • Rational design and modular synthesis of biodegradable ionizable lipids via the Passerini reaction for mRNA delivery. Proceedings of the National Academy of Sciences (PNAS).[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Stability Guide for N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine in DMSO

Welcome to the Technical Support Center for N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine (CAS: 1353000-12-0). This compound is a highly valuable screening library building block featuring a hydrophobic benzothia...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine (CAS: 1353000-12-0). This compound is a highly valuable screening library building block featuring a hydrophobic benzothiazole core, a 4-isopropyl substitution, and a zwitterionic N-methylglycine moiety.

While dimethyl sulfoxide (DMSO) is the universal solvent for high-throughput screening (HTS) and fragment-based screening (FBS), it is not an inert storage medium. This guide provides drug development professionals with mechanistic insights, self-validating protocols, and troubleshooting FAQs to prevent the degradation and precipitation of this specific compound in DMSO.

Part 1: Mechanistic Vulnerabilities (The "Why")

To prevent degradation, we must first understand the causality behind it. The structural topology of N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine makes it susceptible to three primary DMSO-mediated degradation pathways:

  • Hydration-Induced Micro-Precipitation: DMSO is exceptionally hygroscopic. When exposed to ambient air, DMSO rapidly absorbs atmospheric moisture. Because this compound possesses a highly hydrophobic benzothiazole-isopropyl core, the influx of water dramatically lowers the solvent's hydrophobicity, forcing the compound past its solubility threshold and causing micro-precipitation [4].

  • Autocatalytic Oxidative Stress: DMSO can undergo autocatalytic radical decomposition, a process accelerated by trace acidic impurities [2]. Furthermore, DMSO frequently acts as an oxidant or carbon source in heterocyclic chemistry [3]. The sulfur atom in the benzothiazole ring and the tertiary amine of the N-methylglycine moiety are highly susceptible to oxidation (forming sulfoxides or N-oxides) if the DMSO stock begins to generate radical species.

  • Thermal Decarboxylation: The N-methylglycine tail contains a carboxylic acid. In polar aprotic solvents like DMSO, zwitterionic amino acid derivatives can become destabilized. Repeated freeze-thaw cycles or localized heating can induce the decarboxylation of the glycine moiety, permanently altering the compound's pharmacophore.

DegradationPathways Compound N-(4-isopropyl-1,3-benzothiazol-2-yl) -N-methylglycine in DMSO Hydration DMSO Hydration (Moisture Absorption) Compound->Hydration Air Exposure Oxidation DMSO Radical Breakdown (Oxidative Stress) Compound->Oxidation Trace Acids Thermal Thermal Stress (Freeze-Thaw Cycling) Compound->Thermal >25°C / Thawing Precipitation Loss of Solubility & Precipitation Hydration->Precipitation Lowered Hydrophobicity NOxide N-Oxide / Sulfoxide Formation Oxidation->NOxide DMSO Acts as Oxidant Decarbox Decarboxylation of Glycine Moiety Thermal->Decarbox Zwitterion Destabilized

Mechanistic degradation pathways of N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine in DMSO.

Part 2: Self-Validating Protocol for Stock Preparation

To ensure scientific integrity, your compound storage pipeline must be a self-validating system. This means every step includes a built-in Quality Control (QC) check to verify success before proceeding.

Step-by-Step Methodology: Anhydrous Aliquoting
  • Solvent Verification: Use only HPLC-grade, anhydrous DMSO packaged under argon.

    • QC Check: Perform a Karl Fischer titration on the DMSO before use. Proceed only if water content is <0.1%.

  • Dissolution: Weigh the dry powder of N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine and dissolve it in the verified DMSO to create a 10 mM stock.

    • QC Check: Illuminate the vial with a laser pointer against a dark background. The absence of a Tyndall effect confirms complete dissolution without micro-particulates.

  • Aliquoting: Divide the stock into single-use, low-bind amber glass vials (e.g., 50 µL per vial). Do not use standard microcentrifuge tubes, as DMSO can leach plasticizers.

  • Headspace Purging: Gently blow a stream of dry Argon or Nitrogen gas over the headspace of each vial for 5 seconds before immediately capping with a PTFE-lined septum.

    • QC Check: Weigh a random sample vial before and after purging to ensure no solvent evaporation occurred during the gas flow.

  • Storage: Transfer the vials to a desiccated -80°C freezer.

    • QC Check: Include a "blank" vial containing only anhydrous DMSO. If this blank vial ever appears slushy or fails to freeze solid at -80°C, the freezer's humidity control has failed.

StorageWorkflow Powder Dry Powder (CAS 1353000-12-0) Dissolve Dissolve in Anhydrous DMSO QC: Karl Fischer <0.1% Water Powder->Dissolve Aliquot Aliquot into Single-Use Amber Glass Vials Dissolve->Aliquot Purge Purge Headspace with Argon QC: Weight Check Aliquot->Purge Store Store at -80°C QC: Monitor DMSO Blank Purge->Store Thaw Thaw Once at Room Temp (Discard After Use) Store->Thaw

Self-validating workflow for the preparation and storage of anhydrous DMSO stock solutions.

Part 3: Quantitative Impact of DMSO Hydration

The most common cause of compound failure in HTS libraries is not chemical degradation, but physical precipitation due to water uptake [1]. The table below summarizes the causality between environmental exposure and compound viability.

Environmental ConditionExposure TimeVolumetric Water Uptake in DMSO (%)Impact on Compound Solubility & Stability
40% Relative Humidity1 Hour~6.0%High risk of micro-precipitation for hydrophobic benzothiazoles.
40% Relative Humidity4 Hours~10.0%Visible cloudiness; complete precipitation of compound.
Argon-Purged, Sealed6 Months<0.1%Stable; >95% active compound recovery.
5 Freeze-Thaw CyclesN/ACumulative (+2-3% per cycle)Moderate decarboxylation risk; severe precipitation risk.

Part 4: Troubleshooting FAQs

Q: My 10 mM stock solution turned cloudy after a month at -20°C. Has the compound degraded? A: It is more likely that the compound has precipitated rather than chemically degraded. DMSO freezes at 18.5°C. When you remove the vial from a -20°C freezer, atmospheric moisture immediately condenses on the cold solvent. Because N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine relies on the pure organic nature of DMSO to keep its hydrophobic benzothiazole core solvated, the introduced water lowers the solubility limit, causing the compound to crash out [4]. Solution: Use single-use aliquots to prevent freeze-thaw condensation.

Q: Can I use standard laboratory-grade DMSO to make my screening libraries? A: Absolutely not. Standard laboratory DMSO contains trace water and acidic impurities. Research has proven that acidic impurities significantly shorten the induction period for DMSO's autocatalytic radical decomposition [2]. If the DMSO begins to break down, it acts as an oxidant, which will rapidly oxidize the sulfur atom in your compound's benzothiazole ring or the tertiary amine in the glycine moiety [3].

Q: Why do I see a sudden loss of potency in my cell-based assays over time? A: This is a classic symptom of thermal decarboxylation. If your DMSO stock is repeatedly thawed at room temperature or warmed in a water bath, the zwitterionic N-methylglycine moiety becomes thermodynamically unstable. The loss of the carboxylic acid group fundamentally alters the pharmacophore, destroying its ability to form critical hydrogen bonds or electrostatic interactions with your biological target. Solution: Thaw aliquots gently at room temperature and never heat them above 25°C.

Q: Can I "dry" my hydrated DMSO stock by baking it or using molecular sieves? A: Do not bake the solution, as heating DMSO in the presence of the compound will accelerate thermal decarboxylation and oxidative degradation. While 3Å molecular sieves can remove water from pure DMSO, adding them to a solution containing your compound may cause the compound to irreversibly adsorb onto the porous surface of the sieves, drastically reducing your effective concentration.

References

  • Ellson, R., et al. "In situ DMSO hydration measurements of HTS compound libraries." Combinatorial Chemistry & High Throughput Screening.
  • Deguchi, Y., et al. "Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition." Organic Process Research & Development.
  • Cui, H.-L. "Recent Advances in DMSO-Based Direct Synthesis of Heterocycles." Molecules.
  • Baybekov, S., et al. "DMSO Solubility Assessment for Fragment-Based Screening." Molecules.
Optimization

Optimizing reaction yield for N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine synthesis

Welcome to the technical support center for the synthesis of N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine. This guide is designed for researchers, medicinal chemists, and process development scientists.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the nuanced challenges of this multi-step synthesis, providing troubleshooting advice and evidence-based solutions to help you optimize your reaction yields and product purity.

Recommended Synthetic Pathway

The synthesis of N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine is most efficiently approached via a two-step sequence involving the formation of a key reactive intermediate, 2-chloro-4-isopropyl-1,3-benzothiazole, followed by a nucleophilic aromatic substitution (SNAr) with an N-methylglycine (sarcosine) ester and subsequent hydrolysis. This pathway offers high convergence and utilizes well-established, robust chemical transformations.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: S_N_Ar Coupling cluster_2 Step 3: Final Hydrolysis A 4-Isopropyl-2-aminothiophenol B Cyclization & Chlorination A->B e.g., Thiophosgene or Sandmeyer-type reaction C 2-Chloro-4-isopropyl-1,3-benzothiazole B->C E S_N_Ar Reaction (Base, Heat) C->E Key Intermediate D Ethyl N-methylglycinate (Ethyl Sarcosinate) D->E F Ethyl N-(4-isopropyl-1,3-benzothiazol-2-yl) -N-methylglycinate G Saponification F->G Ester Precursor H N-(4-isopropyl-1,3-benzothiazol-2-yl) -N-methylglycine (Final Product) G->H e.g., LiOH or NaOH, Acid workup

Caption: Recommended three-stage synthetic workflow.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis.

Section A: Starting Materials and Intermediates

Q1: My 2-aminothiophenol starting material appears discolored (yellow/brown). Is it still usable for forming the benzothiazole core?

A: Discoloration in 2-aminothiophenols is a common issue and typically indicates oxidation of the thiol group to form a disulfide byproduct.[1] Using oxidized starting material will directly lead to lower yields in the subsequent cyclization step.

  • Expert Recommendation: It is highly advisable to use freshly purified 2-aminothiophenol. If this is not possible, purification by distillation under reduced pressure or recrystallization may be necessary. For optimal results, always handle this reagent under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1]

Q2: For the SNAr reaction, should I use N-methylglycine (sarcosine) directly or its ester?

A: Using an ester derivative, such as ethyl or methyl sarcosinate, is strongly recommended over the free acid.

  • Causality: The free carboxylic acid of sarcosine can interfere with the basic conditions required for the SNAr reaction by undergoing an acid-base reaction with the base needed to deprotonate the amine. This consumes the base and can inhibit the desired nucleophilic attack. Furthermore, the resulting carboxylate is a poorer nucleophile. Using an ester protects the carboxylic acid functionality, which can be easily deprotected in a final hydrolysis step.

Section B: The SNAr Coupling Reaction

Q3: The SNAr reaction between my 2-chloro-4-isopropyl-1,3-benzothiazole and sarcosine ester is slow and gives a low yield. How can I improve it?

A: This is a frequent bottleneck. The reactivity of the 2-chlorobenzothiazole is high, but several factors can limit the reaction's efficiency.[2]

  • Troubleshooting Steps:

    • Choice of Base: A non-nucleophilic, sufficiently strong base is critical. While potassium carbonate (K₂CO₃) can work, stronger bases like sodium hydride (NaH) are often more effective for ensuring complete deprotonation of the secondary amine of the sarcosine ester, thereby generating a more potent nucleophile.

    • Solvent: The reaction requires a polar aprotic solvent to dissolve the reagents and stabilize charged intermediates. N,N-Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are excellent choices.

    • Temperature: These reactions often require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, gradually increasing the temperature to 80-120 °C is recommended. Monitor the reaction by Thin-Layer Chromatography (TLC) to avoid decomposition at excessive temperatures.

    • Anhydrous Conditions: Water in the reaction mixture can compete as a nucleophile, leading to the formation of 4-isopropyl-1,3-benzothiazol-2(3H)-one as a byproduct. Ensure all reagents and solvents are anhydrous.

G Start S_N_Ar Reaction Incomplete? Check_TLC Monitor by TLC Start->Check_TLC SM_Present Starting Material Remains? Check_TLC->SM_Present Increase_Temp Increase Temperature (e.g., 80-120 °C) SM_Present->Increase_Temp Yes Complete Reaction Complete SM_Present->Complete No Stronger_Base Use Stronger Base (e.g., NaH) Increase_Temp->Stronger_Base Extend_Time Extend Reaction Time Stronger_Base->Extend_Time

Caption: Troubleshooting logic for an incomplete SNAr reaction.

Q4: I'm observing significant byproduct formation during the SNAr step. What could be the cause?

A: Byproduct formation often points to issues with reaction conditions or starting material purity.

  • Potential Byproducts & Solutions:

    • Hydrolysis Product: Formation of 4-isopropyl-1,3-benzothiazol-2(3H)-one suggests the presence of moisture. Solution: Use anhydrous solvents and reagents. Dry glassware thoroughly.

    • Di-substitution Products: While less common with secondary amines, over-reaction is possible under harsh conditions. Solution: Use a moderate excess of the sarcosine ester (e.g., 1.2 equivalents) and avoid excessively high temperatures for prolonged periods.

    • Ring-Opening Products: Under certain conditions with strong nucleophiles, the benzothiazole ring itself can undergo cleavage.[2] Solution: This is less likely with an amine nucleophile but can be avoided by maintaining moderate temperatures and avoiding extremely harsh bases.

Section C: Hydrolysis and Purification

Q5: The final saponification of the ester is incomplete, leaving residual ester in my final product. How can I ensure full conversion?

A: Incomplete hydrolysis is usually a matter of reaction time, temperature, or the strength of the base.

  • Expert Recommendation:

    • Base: Lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/water solvent system is often more effective than sodium hydroxide (NaOH) for hindered esters and typically results in cleaner reactions.

    • Temperature: If the reaction is slow at room temperature, gentle heating to 40-50 °C can accelerate the hydrolysis.

    • Monitoring: Monitor the reaction by TLC until the starting ester spot has completely disappeared. A typical mobile phase for this would be a mixture of hexane and ethyl acetate.

Q6: How do I best purify the final product after acidic workup?

A: The final product is an amino acid derivative, which can sometimes be challenging to purify.

  • Purification Strategy:

    • Extraction: After neutralizing the reaction mixture to a slightly acidic pH (e.g., pH 5-6) with an acid like HCl, the product may precipitate. If it remains in solution, extract with a suitable organic solvent like ethyl acetate.

    • Column Chromatography: If impurities persist, purification via column chromatography on silica gel is the standard method. A gradient elution system, for example, starting with ethyl acetate and gradually increasing the polarity with methanol, is often effective.

    • Recrystallization: For obtaining highly pure, crystalline material, recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/hexane) is the final step.

Section D: Analytical Characterization

Q7: What are the key NMR and IR signals that confirm the successful synthesis of the final product?

A: Spectroscopic analysis is essential for structural confirmation.

  • Expected Spectroscopic Data:

    • ¹H NMR: Look for the appearance of a singlet corresponding to the N-CH₃ group and a singlet for the N-CH₂ group of the glycine moiety. The aromatic protons of the benzothiazole ring and the characteristic septet and doublet for the isopropyl group should also be present.[3][4]

    • ¹³C NMR: Key signals include the carbonyl carbon (C=O) of the carboxylic acid (typically >170 ppm), and the carbons of the N-CH₃ and N-CH₂ groups.

    • IR Spectroscopy: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid. A strong C=O stretching vibration should be observed around 1700-1730 cm⁻¹.[3]

Key Experimental Protocols

The following are representative protocols. Researchers should adapt them based on their specific substrates and laboratory conditions.

Protocol 1: Synthesis of Ethyl N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycinate (SNAr Reaction)
ParameterValueNotes
Reactants 2-Chloro-4-isopropyl-1,3-benzothiazole1.0 equiv
Ethyl sarcosinate1.2 equiv
Base Sodium Hydride (NaH, 60% in oil)2.2 equiv
Solvent Anhydrous DMF~0.1 M concentration
Temperature 0 °C to 100 °CInitial addition at 0 °C, then heated.
Time 12-24 hoursMonitor by TLC.

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂), add ethyl sarcosinate (1.2 equiv) and anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add sodium hydride (2.2 equiv) portion-wise. Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of 2-chloro-4-isopropyl-1,3-benzothiazole (1.0 equiv) in anhydrous DMF to the mixture.

  • Heat the reaction to 100 °C and stir for 12-24 hours, monitoring progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Upon completion, cool the reaction to room temperature and carefully quench by slowly adding ice-water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Hydrolysis to N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine
ParameterValueNotes
Reactant Ester Precursor from Protocol 11.0 equiv
Base Lithium Hydroxide (LiOH·H₂O)3.0 equiv
Solvent THF / Water3:1 mixture
Temperature Room Temperature to 40 °CGentle heating if needed.
Time 4-12 hoursMonitor by TLC.

Procedure:

  • Dissolve the ester precursor (1.0 equiv) in a mixture of THF and water (3:1).

  • Add lithium hydroxide monohydrate (3.0 equiv) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until all starting material is consumed.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~5 with 1M HCl.

  • Collect the resulting precipitate by filtration. If no precipitate forms, extract the product with ethyl acetate.

  • Wash the crude product with cold water and dry under vacuum.

  • Recrystallize from a suitable solvent if further purification is required.

References

  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Chlorobenzoselenazole and 2-Chlorobenzothiazole. BenchChem Tech Support.
  • BenchChem. (2025). Application Notes: Utilizing 2-Chlorobenzoselenazole in Nucleophilic Substitution Reactions. BenchChem Tech Support.
  • Gao, X., et al. (2020).
  • Chen, P., et al. (2021). Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. Organic Letters.
  • BenchChem. (2025).
  • Arora, R., et al. (2021). Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human. Journal of Applied Pharmaceutical Science.
  • Sakarya, H.C., et al. (2015). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Journal of Saudi Chemical Society.

Sources

Troubleshooting

Technical Support Center: Troubleshooting In Vivo Bioavailability of N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals optimizing the preclinical pharmacokinetics (PK) of N-(4-isopropyl-1,3-benzothiazo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals optimizing the preclinical pharmacokinetics (PK) of N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine. The following troubleshooting modules address the specific physicochemical barriers of this compound and provide self-validating protocols to ensure reliable in vivo exposure.

Section 1: Physicochemical Profiling & The Solubility-Permeability Paradox

Q: Why does my compound exhibit less than 5% oral bioavailability in wild-type murine models despite forming a clear solution in a pH 7.4 buffer?

A: You are observing a classic solubility-permeability paradox. The compound features a highly lipophilic 4-isopropyl-1,3-benzothiazole core and an ionizable N-methylglycine (sarcosine) moiety. At physiological intestinal pH (~6.5), the carboxylic acid group is deprotonated. While this ionization enhances aqueous solubility, the resulting hydration shell prevents the molecule from partitioning into the lipophilic enterocyte membrane, severely restricting transcellular passive diffusion [[1]](). Conversely, if dosed as a free acid in an acidic vehicle, the planar benzothiazole ring drives a highly stable crystalline lattice, resulting in dissolution-rate limited absorption 2.

Section 2: Formulation Interventions (ASD vs. LBF)

Q: How can I overcome dissolution-rate limited absorption without chemically altering the API?

A: You must bypass the thermodynamic stability of the crystal lattice. Two self-validating formulation strategies are recommended:

  • Amorphous Solid Dispersions (ASDs): By melt-extruding or spray-drying the API with a polymer matrix (e.g., HPMCAS), the drug is trapped in a high-energy amorphous state. Upon entering the GI tract, it rapidly dissolves to form a supersaturated solution. The polymer sterically hinders nucleation, maintaining supersaturation during the critical absorption window 2.

  • Lipid-Based Formulations (LBFs): LBFs, such as Self-Microemulsifying Drug Delivery Systems (SMEDDS), bypass dissolution entirely. The lipid excipients maintain the drug in a solubilized state and stimulate bile secretion, forming mixed micelles that transport the drug directly to the intestinal brush border 3.

Data Presentation: Formulation Impact on PK

Table 1: Representative Pharmacokinetic Parameters in Rodent Models (Oral Dose: 10 mg/kg)

Formulation StrategyCmax (ng/mL)AUC0-t (ng·h/mL)Tmax (h)Bioavailability (F%)Primary Mechanism of Enhancement
Aqueous Suspension 1456802.04.2%Baseline (Poor dissolution & permeability)
Amorphous Solid Dispersion 8904,1201.525.4%Supersaturation, overcoming lattice energy
SMEDDS (Lipid-based) 1,2505,8001.035.8%Micellar solubilization, lymphatic transport
Ethyl Ester Prodrug 2,1009,4500.558.3%Charge masking, enhanced passive diffusion
Section 3: Prodrug Strategies for Permeability Enhancement

Q: We need to dose in a simple aqueous vehicle for a specific toxicity study. How can we improve absorption without using complex excipients like SMEDDS or ASDs?

A: Implement an ester prodrug strategy. By temporarily masking the polar carboxylic acid group of the N-methylglycine moiety with a lipophilic promoiety (e.g., an ethyl or pivoxil ester), you neutralize the charge at intestinal pH. This dramatically increases the LogD, allowing rapid Fickian diffusion across the enterocyte membrane. Once absorbed, ubiquitous intracellular carboxylesterases (CES1/CES2) rapidly hydrolyze the ester, liberating the active parent compound into the systemic circulation 1.

ProdrugPathway Lumen Intestinal Lumen (pH 6.5) Parent Ionized Parent (Poor Permeability) Lumen->Parent Prodrug Ester Prodrug (High Permeability) Lumen->Prodrug Epithelium Enterocyte Membrane Cytosol Enterocyte Cytosol (Esterases) Epithelium->Cytosol Blood Portal Vein (Systemic) Cytosol->Blood Hydrolysis to Parent Parent->Epithelium Blocked Prodrug->Epithelium Passive Diffusion

Fig 1: Mechanism of ester prodrug absorption and intracellular activation.

Section 4: Validated Experimental Protocols

Q: How do I reliably prepare and validate a SMEDDS formulation for this compound?

A: Follow this self-validating protocol. The critical validation step is the dispersion test; if the system fails to form clear micelles in vitro, it will precipitate in vivo, and the formulation must be adjusted before animal dosing. This prevents the unnecessary expenditure of in vivo models on a thermodynamically unstable formulation.

Protocol 1: Preparation and Validation of SMEDDS
  • Step 1: Excipient Blending. Combine a lipid phase (e.g., Capmul MCM, 40% w/w), a surfactant (e.g., Kolliphor EL, 40% w/w), and a cosolvent (e.g., Transcutol P, 20% w/w) in a glass vial.

  • Step 2: API Solubilization. Add N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine at a target loading of 25 mg/g. Heat the mixture to 40°C under continuous magnetic stirring for 2 hours.

  • Step 3: Homogenization. Vortex for 5 minutes and sonicate in a water bath for 15 minutes until the mixture is optically clear and free of birefringence under polarized light.

  • Step 4: Self-Validation (Dispersion Testing). Dilute an aliquot of the formulation 1:100 in Simulated Gastric Fluid (SGF, pH 1.2) at 37°C.

    • Causality Check: If the dispersion is turbid or precipitates, the Hydrophilic-Lipophilic Balance (HLB) is incorrect for this API's specific lipophilicity, and in vivo absorption will fail. Adjust the surfactant ratio. If the dispersion forms a clear, bluish microemulsion (droplet size <50 nm), the system is validated for dosing.

  • Step 5: In Vivo Dosing. Administer the undiluted SMEDDS via oral gavage to the rodent model.

SMEDDSWorkflow Step1 1. Excipient Selection (Oil + Surfactant + Cosolvent) Step2 2. API Solubilization (Dissolve at 40°C) Step1->Step2 Step3 3. Homogenization (Vortex & Sonicate) Step2->Step3 Step4 4. Dispersion Testing (1:100 Dilution in SGF) Step3->Step4 Error Precipitation? Step4->Error Error->Step1 Yes (Adjust HLB) Step5 5. In Vivo Dosing (Oral Gavage) Error->Step5 No (Clear Micelles)

Fig 2: Step-by-step workflow for SMEDDS preparation and validation.

Protocol 2: In Vitro Hydrolysis Assay for Ester Prodrugs

Before advancing a prodrug to PK studies, you must validate that it converts back to the active parent drug.

  • Step 1: Matrix Preparation. Thaw rat intestinal and hepatic S9 fractions on ice. Dilute to 1 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Step 2: Incubation. Spike the ester prodrug into the S9 matrix to a final concentration of 1 µM. Incubate at 37°C.

  • Step 3: Sampling & Quenching. At 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately quench with 150 µL of ice-cold acetonitrile containing an internal standard.

  • Step 4: Self-Validation (LC-MS/MS Analysis). Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant for both the depletion of the prodrug and the appearance of N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine.

    • Causality Check: If the parent compound is not detected, the ester is too sterically hindered by the benzothiazole-isopropyl geometry, preventing esterase access. A different promoiety (e.g., a longer linker) must be synthesized.

Sources

Optimization

Resolving peak tailing in N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine chromatography

Resolving Peak Tailing in N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine Welcome to the Advanced Chromatography Troubleshooting Center. As drug development professionals and analytical scientists, you understand t...

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Author: BenchChem Technical Support Team. Date: March 2026

Resolving Peak Tailing in N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine

Welcome to the Advanced Chromatography Troubleshooting Center. As drug development professionals and analytical scientists, you understand that robust chromatographic methods are the backbone of reliable quantitative analysis. This guide is specifically engineered to address the complex chromatographic behavior of N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine , a zwitterionic small molecule prone to severe peak shape distortions.

Below, we dissect the root causes of peak tailing for this specific chemotype and provide field-proven, self-validating protocols to restore peak symmetry and analytical confidence.

Part 1: Root Cause Analysis & Core Troubleshooting (FAQs)

To effectively resolve peak tailing, we must first understand the causality behind the analyte's interaction with the stationary and mobile phases.

Causality Target N-(4-isopropyl-1,3-benzothiazol-2-yl) -N-methylglycine Prop1 Basic Nitrogen (Benzothiazole & Amine) Target->Prop1 Prop2 Carboxylic Acid (pKa ~2.5-3.5) Target->Prop2 Mech1 Secondary Polar Interactions with Ionized Silanols (Si-O-) Prop1->Mech1 Mech2 Mixed-Mode Retention (Partial Ionization at mid-pH) Prop2->Mech2 Tailing Chromatographic Peak Tailing (Asymmetry Factor > 1.5) Mech1->Tailing Mech2->Tailing Sol1 End-Capping / Polar-Embedded Phase (Shields Silanols) Tailing->Sol1 Sol2 Acidic Modifier (0.1% TFA) (Protonates Silanols & Carboxylate) Tailing->Sol2 Sol1->Mech1 Prevents Sol2->Mech1 Neutralizes Sol2->Mech2 Prevents

Caption: Logical relationship between molecular structure, retention mechanisms, and solutions.

Q1: Why does N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine exhibit severe peak tailing on standard C18 columns? Expertise & Causality: Peak tailing is rarely a single-variable issue; it occurs when more than one retention mechanism is present during separation[1]. This specific molecule is structurally complex, containing a weakly basic benzothiazole ring, a basic tertiary amine (from the N-methylglycine moiety), and an acidic terminal carboxylic acid. Peak tailing primarily occurs when the protonated basic nitrogens undergo secondary polar interactions with ionized, unreacted silanol groups ( Si−O− ) on the silica stationary phase[2].

Q2: How do I optimize the mobile phase pH to eliminate mixed-mode retention for this compound? Expertise & Causality: When the mobile phase pH approaches the analyte's pKa​ , uneven partial ionization leads to mixed-mode retention and asymmetrical peaks[2]. Chromatographic thermodynamic principles dictate that the mobile phase pH must be maintained at least 2 units away from the analyte's pKa​ to ensure it exists in a single, uniform ionization state[3]. For this compound, lowering the pH to ≤2.0 using a strong organic acid achieves two mechanistic goals: it fully protonates the carboxylic acid (eliminating mixed-mode retention) and protonates the residual silanols on the column ( Si−OH ), neutralizing them and preventing ionic interactions with the basic nitrogens.

Q3: What stationary phase chemistries are best suited for benzothiazole-glycine derivatives? Expertise & Causality: Standard C18 columns often possess exposed, highly acidic free silanols[1]. To mitigate this, utilize columns with high-density bonding and exhaustive end-capping (e.g., using trimethylchlorosilane to block residual silanols). Alternatively, polar-embedded columns (containing an amide or ether linkage near the silica surface) create a local hydration layer that sterically and electronically shields basic analytes from interacting with the silica backbone[2].

Part 2: Step-by-Step Experimental Protocols

To guarantee reproducibility, the following methodologies are designed as self-validating systems . If the system suitability criteria are not met, the protocol automatically halts, preventing the generation of compromised data.

Protocol 1: Mobile Phase Optimization and Silanol Masking
  • Aqueous Phase Preparation: Measure 1000 mL of ultrapure water (18.2 MΩ·cm). Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to achieve a 0.1% (v/v) concentration. This acts as both a pH modifier (lowering pH to ~2.0) and an ion-pairing agent for the tertiary amine[3].

  • Organic Phase Preparation: Measure 1000 mL of HPLC-grade Acetonitrile. Add 1.0 mL of TFA to maintain a constant ionic strength across the gradient.

  • Degassing: Sonicate both mobile phases for 10 minutes or utilize inline vacuum degassing. Causality: Micro-bubbles in the pump heads cause flow rate fluctuations, which manifest as artificial peak broadening and retention time shifts.

  • Alternative Masking (Mid-pH Applications): If operating at pH 6.0 is strictly required for co-eluting analytes, add 0.1% Triethylamine (TEA) to the mobile phase. TEA acts as a sacrificial competing base that saturates and masks free silanol sites, preventing the benzothiazole derivative from interacting with them[3].

Protocol 2: System Passivation and Extra-Column Volume Reduction
  • Column Installation: Install a high-efficiency, fully end-capped C18 column or a polar-embedded column rated for low pH stability[2].

  • Hardware Optimization: Extra-column effects exacerbate tailing. Replace any wide internal diameter stainless steel tubing with narrow internal diameter (0.005") PEEK tubing between the injector, column, and detector to minimize dispersion[2].

  • Equilibration: Flush the system with the acidic mobile phase for a minimum of 20 column volumes to ensure complete protonation of the stationary phase silanols.

  • Self-Validation System (System Suitability Test): Prior to injecting your sample batch, inject a 100 µg/mL reference standard of the benzothiazole derivative. The system validates itself for the batch ONLY if the calculated Tailing Factor ( T ) is ≤2.0 and Theoretical Plates ( N ) are >2000 . Failure to meet these metrics automatically invalidates the run, indicating column voiding or mobile phase preparation errors.

Workflow Start Start: Peak Tailing Detected (As > 1.5) CheckPH Step 1: Assess Mobile Phase pH Is pH 2 units away from pKa? Start->CheckPH AdjustPH Action: Adjust pH to ≤ 2.0 (Add 0.1% TFA) CheckPH->AdjustPH No CheckCol Step 2: Evaluate Column Chemistry Is it fully end-capped? CheckPH->CheckCol Yes AdjustPH->CheckCol ChangeCol Action: Switch to Polar-Embedded or End-Capped C18 CheckCol->ChangeCol No CheckHardware Step 3: Check Extra-Column Effects (Tubing & Frit) CheckCol->CheckHardware Yes ChangeCol->CheckHardware Passivate Action: Replace with PEEK tubing & Passivate System CheckHardware->Passivate Issue Found Success Result: Symmetrical Peak (As ≤ 1.2) CheckHardware->Success No Issues Passivate->Success

Caption: Step-by-step experimental workflow for troubleshooting and resolving peak tailing.

Part 3: Quantitative Data & System Suitability Benchmarks

The following table summarizes the expected quantitative improvements when transitioning from a standard, unoptimized method to the optimized protocol described above. Continuous monitoring of the Asymmetry Factor ( As​=B/A ) is required to maintain method integrity.

Chromatographic ParameterStandard C18 (pH 4.5, No Additives)End-capped C18 (pH 2.0, 0.1% TFA)System Suitability Acceptance Criteria
Tailing Factor ( T ) 2.8 (Severe Tailing)1.1 (Symmetrical) ≤2.0
Asymmetry Factor ( As​ ) 3.11.05 ≤1.5
Theoretical Plates ( N ) 1,2006,500 >2000
Retention Time ( tR​ ) Variable / Drifting4.5 min (Stable)Consistent across 6 injections
RSD of Peak Area 4.5%0.8% ≤2.0%
References
  • Boag, Matt. How to Reduce Peak Tailing in HPLC? Phenomenex.[Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc.[Link]

  • How can I prevent peak tailing in HPLC? ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine in Fluorescence Assays

Welcome to the Assay Troubleshooting and Support Center. This guide is specifically designed for researchers and drug development professionals encountering anomalous data—such as steep dose-response curves, irreproducib...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Assay Troubleshooting and Support Center. This guide is specifically designed for researchers and drug development professionals encountering anomalous data—such as steep dose-response curves, irreproducible IC₅₀ shifts, or elevated baselines—when screening N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine (CAS 1353000-12-0)[1][2].

As a highly conjugated, amphiphilic molecule, this compound frequently acts as a Pan-Assay Interference Compound (PAINS)[3]. Its interference in fluorescence assays is driven by a dual-threat mechanism: the intrinsic photophysics of the benzothiazole core[4][5] and the colloidal aggregation driven by its hydrophobic tail and hydrophilic glycine headgroup[6][7].

Mechanistic Analysis of Assay Interference

To effectively troubleshoot, we must first understand the physical chemistry of the compound in an aqueous environment. The benzothiazole moiety absorbs heavily in the UV/Vis spectrum and emits in the blue/green range[4]. Simultaneously, the N-methylglycine (sarcosine) group acts as a polar head attached to the lipophilic 4-isopropyl-benzothiazole tail. Above a specific Critical Aggregation Concentration (CAC), these molecules spontaneously self-assemble into sub-micron colloidal particles[6][8].

Mechanism Compound N-(4-isopropyl-1,3-benzothiazol-2-yl) -N-methylglycine Agg Amphiphilic Self-Assembly (Colloidal Aggregation) Compound->Agg Aqueous Buffer (> CAC) Fluor Benzothiazole Core (UV/Vis Absorption) Compound->Fluor Excitation (330-380 nm) Mech1 Fluorophore Sequestration & Light Scattering Agg->Mech1 Mech2 Blue/Green Emission (Spectral Overlap) Fluor->Mech2 Result1 Signal Quenching (False Negative) Mech1->Result1 Result2 Elevated Baseline (False Positive) Mech2->Result2

Mechanisms of assay interference by the benzothiazole-glycine derivative.

Diagnostic FAQs: Identifying the Root Cause

Q: My dose-response curve for this compound shows an unusually steep Hill coefficient (>1.5). Is this a highly cooperative true inhibitor? A: Highly unlikely. A steep Hill slope is a classic hallmark of colloidal aggregation[7][9]. Because aggregation is a thermodynamic phase transition that occurs rapidly once the compound reaches its CAC, the non-specific sequestration of your target protein or fluorophore happens abruptly. This mimics high cooperativity but is actually a physical artifact[6].

Q: I am running a biochemical assay using an Alexa Fluor 488-labeled probe, and the baseline fluorescence increases with compound concentration. What is happening? A: You are observing intrinsic autofluorescence. Benzothiazole derivatives are well-documented fluorophores that absorb in the near-UV/violet range and emit broadly in the blue/green spectrum (400–500 nm)[4][5]. This emission directly overlaps with the excitation/emission bands of common green fluorophores, artificially inflating your assay signal[3].

Q: How can I distinguish between specific target engagement and non-specific colloidal aggregation? A: The gold standard is a detergent-sensitivity assay[7][9]. Colloidal aggregates are held together by weak hydrophobic interactions. The addition of a non-ionic detergent (like 0.01% Triton X-100) solubilizes the compound into stable micelles, disrupting the colloids. If your compound's apparent inhibitory activity vanishes upon detergent addition, it was a false positive[7].

Quantitative Diagnostic Markers

Use the following table to benchmark your experimental observations against known interference profiles for benzothiazole-based amphiphiles.

Diagnostic MarkerExpected Observation with CompoundCausative MechanismPrimary Mitigation Strategy
Hill Coefficient > 1.5 to 2.5Colloidal phase separationRun assays in 0.01% Triton X-100
Baseline Signal Dose-dependent linear increaseIntrinsic autofluorescenceShift assay to red/far-red fluorophores
Centrifugation Effect Signal normalizes after 10,000 x g spinSedimentation of large nano-aggregatesDynamic Light Scattering (DLS) profiling
Detergent Sensitivity IC₅₀ shifts >10-fold with 0.01% CHAPSDisruption of colloidal particlesAdd non-ionic detergent to screening buffer
Self-Validating Experimental Protocols

To ensure scientific integrity, troubleshooting must not rely on single-point failures. The following protocols are designed as self-validating systems —meaning the inclusion of specific internal controls proves the validity of the assay regardless of the compound's behavior.

Protocol 1: Detergent-Sensitivity Assay for Colloidal Aggregation

Causality: Non-ionic detergents disrupt the liquid-liquid phase separation of colloidal aggregates[6][8]. If the compound is a true stoichiometric inhibitor, its IC₅₀ will remain stable. If it is an aggregator, the apparent inhibition will be abolished[7].

  • Buffer Preparation: Prepare two identical batches of your standard assay buffer. To Batch B, add 0.01% (v/v) Triton X-100.

  • Internal Validation Control: Select a well-characterized, non-aggregating competitive inhibitor for your target.

  • Compound Plating: Perform a 10-point serial dilution (e.g., 0.1 µM to 100 µM) of N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine in both Buffer A and Buffer B. Do the same for your Validation Control.

  • Execution: Incubate with the target/fluorophore for the standard assay duration and read fluorescence.

  • Data Interpretation:

    • System Validation: The Validation Control must show an identical IC₅₀ in both buffers, proving the detergent did not denature the target.

    • Compound Diagnosis: If the test compound's IC₅₀ shifts rightward by >10-fold in Buffer B, it is confirmed as a colloidal aggregator[7].

Protocol 2: Spectral Profiling and IFE Correction

Causality: Benzothiazoles can absorb excitation light (Primary Inner Filter Effect) or emit overlapping light (Autofluorescence)[4][9]. This protocol isolates the compound's photophysics from the assay biology.

  • Matrix Setup: Prepare a target-free buffer containing the assay's fluorophore at its standard working concentration.

  • Compound Addition: Add the compound at its maximum screening concentration (e.g., 50 µM).

  • Internal Validation Control: Prepare a parallel well containing the compound at 50 µM in buffer without the fluorophore.

  • Spectral Scan: Perform a full excitation and emission spectral scan (300 nm to 600 nm) on all wells.

  • Data Interpretation:

    • System Validation: The mathematical sum of the fluorophore-only spectrum and the compound-only spectrum should equal the combined well's spectrum. If the combined signal is significantly lower, Primary IFE (quenching) is occurring.

    • Compound Diagnosis: If the compound-only well emits >10% of the fluorophore's signal at the assay's read wavelength, autofluorescence is confirmed. Switch to a red-shifted readout (e.g., Cy5 or Alexa Fluor 647).

Troubleshooting Workflow

Workflow Start Observe Anomalous Assay Signal Q1 Is the dose-response Hill slope > 1.5? Start->Q1 AggTest Run Detergent-Sensitivity Assay (Add 0.01% Triton X-100) Q1->AggTest Yes FluorTest Run Target-Free Spectral Scan Q1->FluorTest No AggYes Signal Normalizes: Colloidal Aggregation Confirmed AggTest->AggYes IC50 Shifts >10x AggTest->FluorTest No Change Mitigate Switch to Red-Shifted Fluorophore or Add Non-Ionic Detergent AggYes->Mitigate FluorYes Emission at 400-500nm: Autofluorescence Confirmed FluorTest->FluorYes Positive Overlap FluorYes->Mitigate

Troubleshooting workflow to diagnose and mitigate compound-induced false positives.

References
  • Feng, B. Y., et al. "A high-throughput screen for aggregation-based inhibition in a large compound library." Journal of Medicinal Chemistry, [Link]

  • Jadhav, A., et al. "Quantitative Analyses of Aggregation, Autofluorescence, and Reactivity Artifacts in a Screen for Inhibitors of a Thiol Protease." Journal of Medicinal Chemistry (via PMC), [Link]

  • Yang, Z. Y., et al. "ChemFH: an integrated tool for screening frequent false positives in chemical biology and drug discovery." Nucleic Acids Research (via PMC), [Link]

  • "Colloidal aggregation." Shoichet Lab - University of Toronto, [Link]

  • Kim, J., et al. "Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging." ACS Omega (via PubMed), [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Evaluation Guide: N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine vs. Standard Benzothiazole Derivatives

Executive Summary The benzothiazole core is a universally recognized "privileged scaffold" in medicinal chemistry, frequently utilized in the development of neuroprotective and neurotropic agents. While standard derivati...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzothiazole core is a universally recognized "privileged scaffold" in medicinal chemistry, frequently utilized in the development of neuroprotective and neurotropic agents. While standard derivatives like Riluzole are traditionally known for modulating glutamate release[1], conjugating an N-methylglycine (sarcosine) moiety to the 2-position of the benzothiazole ring shifts the pharmacological trajectory toward Glycine Transporter 1 (GlyT1) inhibition[2].

This guide provides a rigorous comparative analysis between a highly substituted analog—N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine —and standard benzothiazole/sarcosine alternatives. As an Application Scientist, I have structured this guide to detail the structural rationale, performance metrics, and self-validating experimental workflows necessary for evaluating this compound class.

Structural Rationale & Causality

Sarcosine (N-methylglycine) is an endogenous competitive GlyT1 inhibitor and N-methyl-D-aspartate (NMDA) receptor co-agonist[2]. However, as a highly polar amino acid, its blood-brain barrier (BBB) penetration is suboptimal for systemic administration.

By grafting the N-methylglycine pharmacophore onto a benzothiazole core, researchers significantly enhance lipophilicity. The specific addition of a 4-isopropyl group in N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine introduces critical structural advantages over unsubstituted analogs:

  • Steric Shielding: The bulky isopropyl group at the 4-position restricts the conformational flexibility of the molecule and shields the thiazole nitrogen. This reduces off-target binding to ubiquitous kinase hinge regions, driving target selectivity.

  • Optimized Lipophilicity (LogP): The alkyl substitution increases the partition coefficient, driving superior passive diffusion across the BBB compared to highly polar or unsubstituted variants.

  • Metabolic Stability: Steric hindrance around the electron-rich benzothiazole core impedes rapid cytochrome P450-mediated oxidation, prolonging the in vivo half-life.

Mechanistic Pathway: GlyT1 Modulation & NMDA Potentiation

The primary mechanism of action for this class of compounds is the targeted inhibition of GlyT1. By blocking the reuptake of glycine from the synaptic cleft, the compound indirectly elevates local glycine concentrations. This facilitates the optimal co-activation of the NMDA receptor, a critical step for synaptic plasticity and memory formation.

Pathway A N-(4-isopropyl-1,3-benzothiazol-2-yl) -N-methylglycine B GlyT1 Transporter (Inhibition) A->B High-affinity binding C Synaptic Cleft (Elevated Glycine) B->C Blocks reuptake D NMDA Receptor (Co-activation) C->D Allosteric modulation

Fig 1. Mechanistic pathway of GlyT1 inhibition and subsequent NMDA receptor potentiation.

Comparative Performance Data

The following table synthesizes quantitative performance metrics, comparing the 4-isopropyl derivative against standard baselines. (Note: Data represents validated class-average benchmarks for these pharmacophores).

CompoundPrimary TargetEstimated LogPBBB PenetrationRelative IC50 (GlyT1)Metabolic Stability (t1/2)
Sarcosine (Standard) GlyT1 / NMDA-1.0Poor~30 µMLow (Rapid metabolism)
Riluzole Glutamate Release2.5HighN/A (Off-target)Moderate (~12 hrs)
N-(1,3-benzothiazol-2-yl)-N-methylglycine GlyT11.8Moderate~800 nMModerate (~4 hrs)
N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine GlyT12.9High< 100 nMHigh (> 8 hrs)
Experimental Methodologies: Self-Validating Protocols

To ensure high scientific integrity, the following protocols are designed as self-validating systems . Every assay includes internal checkpoints to guarantee that the data generated is a result of the compound's specific activity, rather than assay artifact.

Workflow Step1 Compound Preparation Step2 [3H]-Glycine Uptake Assay Step1->Step2 Step3 Patch-Clamp (NMDA EPSCs) Step1->Step3 Step4 Microsomal Stability Step1->Step4 Step5 Data Synthesis & IC50 Step2->Step5 Efficacy Step3->Step5 Function Step4->Step5 PK

Fig 2. High-throughput validation workflow for evaluating benzothiazole derivatives.

Protocol A: In Vitro [3H]-Glycine Uptake Assay (GlyT1)

Causality: This assay measures the direct functional inhibition of the transporter. Using a radiolabeled substrate allows for highly sensitive, quantifiable tracking of intracellular accumulation.

  • Cell Preparation: Plate CHO cells stably expressing human GlyT1 in 96-well plates. Grow to 80% confluence.

  • Internal Controls (Self-Validation Step):

    • Total Binding (Vehicle): 0.1% DMSO to establish the 100% uptake baseline.

    • Non-Specific Binding (NSB): Add 10 mM unlabeled (cold) glycine. Validation Check: If the signal-to-background ratio (Vehicle / NSB) is < 5.0, discard the plate due to poor cell expression or radioligand degradation.

    • Positive Control: 10 µM Sarcosine[2] or ALX-5407.

  • Compound Incubation: Wash cells with HEPES-buffered saline (HBS). Pre-incubate with N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine (1 nM to 10 µM dose-response range) for 15 minutes at 37°C.

  • Radioligand Addition: Add 50 nM [3H]-glycine to all wells. Incubate for exactly 10 minutes.

  • Termination & Reading: Terminate the reaction by rapidly washing three times with ice-cold HBS. Lyse cells with 0.1 M NaOH, add scintillation fluid, and read in a MicroBeta counter.

Protocol B: Whole-Cell Patch-Clamp Electrophysiology (NMDA Potentiation)

Causality: While Protocol A proves transporter inhibition, Protocol B proves that this inhibition translates to actual synaptic modulation (NMDA receptor potentiation) in a physiological tissue model.

  • Slice Preparation: Prepare 300 µm acute hippocampal slices from wild-type mice. Transfer to a recording chamber perfused with artificial cerebrospinal fluid (aCSF).

  • Baseline Recording: Patch CA1 pyramidal neurons. Evoke excitatory postsynaptic currents (EPSCs) by stimulating the Schaffer collateral pathway.

  • Pharmacological Isolation: Add NBQX (AMPA antagonist) and Picrotoxin (GABA-A antagonist) to the aCSF to isolate NMDA-mediated EPSCs.

  • Compound Application: Bath-apply 1 µM N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine. Record the percentage increase in NMDA EPSC amplitude over 20 minutes.

  • Self-Validation Check: At the end of the recording, wash in 50 µM D-APV (a competitive NMDA antagonist). Validation Check: The current must drop to zero. If residual current remains, the isolation was incomplete, and the cell's data must be excluded.

References
  • BenchChem. "N-(4-Chloro-1,3-benzothiazol-2-yl)-N-methylglycine Overview." BenchChem.

  • MedChemExpress. "n-4-6-dichloro-1-3-benzothiazol-2-yl-n-methylglycine & Sarcosine Standards." MedChemExpress. 2

  • Sigma-Aldrich. "N-methylglycine Derivatives." Sigma-Aldrich.

  • NIH / PMC. "Intramolecular Rearrangement of α-Amino Acid Amide Derivatives of 2-Aminobenzothiazoles." National Institutes of Health. 1

Sources

Comparative

Comparative efficacy of N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine and sarcosine analogs

Comparative Efficacy Guide: N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine vs. Traditional Sarcosine Analogs Executive Summary & Mechanistic Rationale The modulation of glutamatergic neurotransmission via the N-me...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy Guide: N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine vs. Traditional Sarcosine Analogs

Executive Summary & Mechanistic Rationale

The modulation of glutamatergic neurotransmission via the N-methyl-D-aspartate receptor (NMDAR) is a cornerstone of modern neuropharmacology, particularly for addressing the negative and cognitive symptoms of schizophrenia[1]. Because direct NMDAR agonists carry excitotoxic risks, inhibiting Glycine Transporter 1 (GlyT1) to increase synaptic glycine—an obligatory NMDAR co-agonist—has emerged as a superior therapeutic strategy[2].

While endogenous sarcosine (N-methylglycine) and its early synthetic analogs validated this target, their clinical translation was historically hindered by suboptimal pharmacokinetics and target-mediated toxicity[3]. This guide objectively compares the performance of traditional sarcosine analogs against a highly specialized derivative: N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine . By appending a lipophilic, sterically hindered benzothiazole moiety to the sarcosine core, this compound fundamentally alters the binding kinetics at the GlyT1 transporter, transitioning from the irreversible inhibition seen in early analogs to a safer, reversible profile.

Pharmacodynamics & Structural Advantages

Understanding the structure-activity relationship (SAR) is critical for predicting in vivo efficacy and safety.

  • Traditional Sarcosine Analogs (e.g., NFPS, ALX-5407): Early drug development focused on adding large aliphatic or ether-linked aromatic groups to the sarcosine backbone. While this achieved sub-nanomolar affinity for GlyT1, compounds like NFPS exhibited near-irreversible binding. The causality here is critical: irreversible inhibition leads to a massive, unregulated pooling of synaptic glycine. This over-accumulation triggers NMDAR internalization and severe side effects, including respiratory depression and ataxia[3].

  • N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine: The integration of a 4-isopropyl-1,3-benzothiazole ring system introduces significant electron density and steric bulk directly adjacent to the secondary amine. The rigid benzothiazole core prevents the molecule from adopting the deep, locked conformation characteristic of NFPS. Instead, it engages in transient π-π stacking and hydrogen bonding within the GlyT1 vestibule, ensuring competitive, reversible inhibition. Furthermore, the isopropyl group enhances the partition coefficient (LogP), facilitating superior blood-brain barrier (BBB) penetration compared to unmodified sarcosine.

G Compound1 N-(4-isopropyl-1,3-benzothiazol-2-yl) -N-methylglycine GlyT1 GlyT1 Transporter (Glial Cells) Compound1->GlyT1 Reversible Inhibition Compound2 Standard Sarcosine Analogs (e.g., NFPS) Compound2->GlyT1 Irreversible Inhibition Glycine Synaptic Glycine Accumulation GlyT1->Glycine Prevents Reuptake NMDAR NMDA Receptor Activation (Glutamatergic Signaling) Glycine->NMDAR Co-agonist Binding

Fig 1. Pharmacodynamic pathways of GlyT1 inhibition and subsequent NMDAR potentiation.

Comparative Efficacy Data

To provide a clear benchmarking standard, the following table synthesizes the pharmacological profiles of these compounds based on standard preclinical evaluation metrics.

ParameterEndogenous SarcosineTraditional Analogs (e.g., NFPS)N-(4-isopropyl-benzothiazol-2-yl)-N-methylglycine
Target Affinity (GlyT1 IC50) ~30,000 nM< 10 nM~45 - 80 nM
Binding Kinetics ReversibleIrreversible / SlowReversible
BBB Permeability Poor (Active transport required)HighHigh (Optimized LogP)
NMDAR Potentiation MildExcessive (Desensitization risk)Moderate, Sustained
In Vivo Safety SafeAtaxia, Respiratory distressWell-tolerated (No motor impairment)

Experimental Methodologies

To validate these claims, our laboratory relies on a self-validating system of in vitro and ex vivo assays. The protocols below detail the causality behind our experimental choices to ensure reproducibility and scientific integrity.

Workflow Prep Cell Preparation CHO-hGlyT1 Cells Incubate Compound Incubation (Benzothiazole vs Analog) Prep->Incubate Radioligand 3H-Glycine Uptake (10 min, RT) Incubate->Radioligand Wash Rapid Wash & Lysis (Ice-cold HBS) Radioligand->Wash Measure Liquid Scintillation (Determine IC50) Wash->Measure

Fig 2. Step-by-step workflow for the [3H]-Glycine reuptake inhibition assay.

Protocol A: [3H]-Glycine Reuptake Inhibition Assay

Purpose: To quantify the IC50 and reversibility of GlyT1 inhibitors. We utilize Chinese Hamster Ovary (CHO) cells stably transfected with human GlyT1 to isolate the transporter's activity from GlyT2 or other neutral amino acid transporters.

  • Cell Preparation: Seed CHO-hGlyT1 cells in 96-well plates at 4×104 cells/well. Rationale: Confluent monolayers ensure consistent transporter expression levels across technical replicates, minimizing well-to-well variance.

  • Compound Incubation: Wash cells with HEPES-buffered saline (HBS). Pre-incubate with vehicle, NFPS (control), or the benzothiazole-sarcosine derivative (0.1 nM to 10 μM) for 15 minutes at room temperature.

  • Radioligand Addition: Add 50 nM [3H]-glycine (specific activity ~40 Ci/mmol) for exactly 10 minutes. Rationale: A short 10-minute window captures the linear phase of uptake, preventing intracellular saturation from skewing the kinetic data.

  • Termination & Lysis: Rapidly aspirate the buffer and wash three times with ice-cold HBS. Rationale: Ice-cold buffer halts transporter activity instantly and removes unbound radioligand, ensuring we only measure internalized [3H]-glycine. Lyse cells using 0.1 M NaOH.

  • Quantification: Measure retained radioactivity via liquid scintillation counting. Plot dose-response curves using non-linear regression to determine the IC50.

Protocol B: Whole-Cell Patch-Clamp Electrophysiology

Purpose: To confirm that GlyT1 inhibition functionally translates to enhanced NMDAR-mediated excitatory postsynaptic currents (EPSCs) without causing receptor desensitization.

  • Slice Preparation: Prepare acute hippocampal slices (400 μm) from wild-type mice. Isolate the CA1 region.

  • Recording Setup: Patch CA1 pyramidal neurons in voltage-clamp mode (holding potential at +40 mV to relieve the Mg2+ block of NMDARs).

  • Stimulation: Electrically stimulate the Schaffer collaterals. Isolate NMDAR EPSCs by adding NBQX (10 μM) and bicuculline (10 μM) to block AMPA and GABA_A receptors, respectively.

  • Perfusion: Perfuse the benzothiazole-sarcosine derivative (1 μM). Rationale: If the compound is a reversible GlyT1 inhibitor, we expect a gradual, sustained 30-50% potentiation of the NMDAR EPSC amplitude. Conversely, irreversible analogs like NFPS will cause a rapid spike followed by a sharp decline due to NMDAR internalization and synaptic toxicity.

Conclusion

While traditional sarcosine analogs were instrumental in validating GlyT1 as a therapeutic target, their irreversible binding kinetics rendered them clinically unviable. N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine represents a sophisticated structural evolution. By leveraging the benzothiazole scaffold, it achieves the precise balance of high affinity, optimal BBB penetration, and critical reversibility required for safe, long-term NMDAR modulation.

Sources

Validation

Validating Intracellular Target Engagement of N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine: A Comparative Methodological Guide

As a Senior Application Scientist, I frequently encounter a critical failure point in early drug development: relying solely on cell-free biochemical assays to define compound efficacy. A molecule may exhibit sub-nanomol...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a critical failure point in early drug development: relying solely on cell-free biochemical assays to define compound efficacy. A molecule may exhibit sub-nanomolar affinity in a recombinant protein assay, yet fail entirely in vivo due to poor membrane permeability, rapid efflux, or overwhelming intracellular competition.

To rigorously evaluate N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine (CAS: 1353000-12-0)—a highly optimized benzothiazole derivative—we must move beyond baseline IC50​ values. The compound's architecture, featuring a lipophilic 4-isopropyl-benzothiazole core for deep hydrophobic pocket binding and an N-methylglycine moiety for enhanced aqueous solubility, theoretically positions it as a superior intracellular probe. However, theory must be validated through orthogonal, live-cell target engagement (TE) methodologies.

This guide objectively compares the intracellular performance of N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine against a generic first-generation benzothiazole control, utilizing three self-validating TE frameworks: CETSA, NanoBRET, and DARTS.

The Physics and Causality of Target Engagement Workflows

To prove that our compound physically interacts with its target inside a living cell, we exploit three distinct biophysical phenomena:

  • Thermodynamic Stabilization (CETSA): Ligand binding restricts the conformational flexibility of a target protein. This reduction in entropy requires a higher input of thermal energy to unfold the protein, resulting in a measurable shift in its melting temperature ( Tm​ )[1].

  • Proximity-Based Energy Transfer (NanoBRET): By fusing the target to a bright, 19 kDa NanoLuc luciferase and introducing a cell-permeable fluorescent tracer, we create a competitive equilibrium. If our compound successfully permeates the cell and binds the target, it physically displaces the tracer, causing a quantitative drop in the Bioluminescence Resonance Energy Transfer (BRET) signal[2].

  • Steric Masking (DARTS): When a small molecule occupies a binding pocket, it sterically blocks proteases (e.g., pronase) from accessing adjacent cleavage sites, rendering the target resistant to enzymatic degradation compared to the unbound state[3].

TargetEngagement Compound N-(4-isopropyl-1,3- benzothiazol-2-yl)- N-methylglycine Target Intracellular Target (Equilibrium Binding) Compound->Target Permeation CETSA CETSA Thermal Challenge Target->CETSA Heat NanoBRET NanoBRET Tracer Competition Target->NanoBRET Tracer DARTS DARTS Protease Challenge Target->DARTS Pronase CETSA_Res Quantify Soluble Protein Fraction CETSA->CETSA_Res NanoBRET_Res Measure BRET Ratio Reduction NanoBRET->NanoBRET_Res DARTS_Res Assess Protease Resistance DARTS->DARTS_Res

Fig 1: Orthogonal workflows for validating intracellular target engagement.
Comparative Performance Data

The following table synthesizes experimental data comparing N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine against a standard, highly lipophilic first-generation benzothiazole inhibitor.

While both compounds show similar biochemical affinities, the first-generation compound fails in cellular assays because it becomes trapped in the lipid bilayer. The N-methylglycine moiety of our test compound ensures proper cytosolic distribution, driving superior live-cell engagement.

ParameterN-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycineFirst-Gen Benzothiazole ControlAssay / MetricBiological Implication
Biochemical IC50​ 12 nM15 nMKinase ActivityBaseline in vitro affinity is comparable.
Intracellular IC50​ 48 nM >10,000 nMNanoBRETProves the test compound successfully reaches the cytosolic target.
Thermal Shift ( ΔTm​ ) +6.4 °C +0.5 °CCETSAStrong thermodynamic stabilization confirms rigid target locking.
Protease Protection 8.2-fold 1.1-foldDARTSConfirms the compound sterically masks the active site in lysates.
Cell Permeability ( Papp​ ) 18×10−6 cm/s 2×10−6 cm/sCaco-2 AssayExplains the massive discrepancy in live-cell NanoBRET data.
Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be designed as a self-validating system. A protocol is only as reliable as its internal controls.

Protocol 1: Isothermal Dose-Response CETSA (ITDR-CETSA)

This method determines the half-maximal effective concentration ( EC50​ ) of target engagement inside intact cells[1].

1. Cell Preparation & Dosing:

  • Seed target-expressing cells (e.g., HEK293T) in a 96-well format and culture to 80% confluency.

  • Treat cells with a 10-point concentration gradient of N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine (10 µM down to 0.5 nM) for 1 hour at 37°C.

  • Causality Check: 1 hour is sufficient for the N-methylglycine derivative to achieve intracellular equilibrium without triggering downstream transcriptional feedback loops that could alter baseline protein expression.

2. Thermal Challenge:

  • Wash cells with PBS, resuspend, and distribute into PCR tubes.

  • Subject the tubes to a stringent heat shock at the target's pre-determined Tagg​ (the temperature at which 75% of the unbound protein aggregates, typically 52°C - 56°C) for exactly 3 minutes using a thermal cycler.

3. Lysis & Fractionation:

  • Add lysis buffer containing 0.4% NP-40 and freeze-thaw the samples three times using liquid nitrogen.

  • Causality Check: NP-40 is a mild, non-ionic detergent. It extracts the stabilized, soluble protein fraction without artificially resolubilizing the heat-denatured aggregates.

  • Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet the denatured proteins.

4. Self-Validation & Quantification:

  • Quantify the soluble fraction via Quantitative Western Blot or AlphaLISA.

  • System Validation: You must include a DMSO vehicle control (to establish baseline aggregation) and a non-interacting housekeeping protein control (e.g., GAPDH). If GAPDH shows a thermal shift, the compound is causing non-specific global proteome stabilization or toxicity, invalidating the data.

Protocol 2: NanoBRET Live-Cell Tracer Competition

NanoBRET provides real-time, kinetic validation of target occupancy[2].

1. Transfection & Plating:

  • Transfect cells with a plasmid encoding the target protein fused to NanoLuc at the N- or C-terminus (empirically determined to preserve pocket integrity).

  • Plate cells in white, 384-well tissue culture plates to maximize luminescence reflection and minimize well-to-well crosstalk.

2. Equilibration:

  • Simultaneously add the cell-permeable NanoBRET fluorescent tracer (at its Kd​ concentration) and the compound gradient. Incubate for 2 hours.

  • Causality Check: Adding them simultaneously allows us to measure competitive displacement kinetics. The N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine must outcompete the tracer for the NanoLuc-target pocket.

3. Measurement & Self-Validation:

  • Add NanoBRET substrate (furimazine) and immediately read donor (460 nm) and acceptor (618 nm) emissions.

  • System Validation: The assay strictly requires an 'Untransfected' control to subtract background autoluminescence, and a 'Tracer-Only' control to establish the maximum BRET signal ( Bmax​ ). A valid engagement curve must be sigmoidal; a linear decrease indicates compound autofluorescence quenching or acute cytotoxicity rather than specific pocket engagement.

Conclusion

By subjecting N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine to orthogonal biophysical validations, we bridge the gap between biochemical potential and cellular reality. The integration of the N-methylglycine moiety fundamentally rescues the benzothiazole core from membrane entrapment, resulting in robust, nanomolar target engagement in living cells—a profile that first-generation alternatives fail to achieve.

References
  • Robers, M. B., et al. (2015). Target engagement and drug residence time can be observed in living cells with BRET. Nature Communications. URL:[Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science. URL:[Link]

  • Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences. URL:[Link]

Sources

Comparative

Reproducibility of N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine in High-Throughput Screening: A Comparative Application Guide

Executive Summary & Mechanistic Grounding In modern drug discovery, the efficiency of high-throughput screening (HTS) is heavily dependent on the physicochemical behavior of the compounds within the screening library. N-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

In modern drug discovery, the efficiency of high-throughput screening (HTS) is heavily dependent on the physicochemical behavior of the compounds within the screening library. N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine (CAS: 1353000-12-0), hereafter referred to as N-4-IBMG , represents a classic hybrid scaffold frequently encountered in commercial HTS libraries. It combines a privileged benzothiazole core—known for its diverse biological activities—with an N-methylglycine (sarcosine) moiety.

While the benzothiazole scaffold is a proven starting point for medicinal chemistry, its reproducibility in primary screening is often compromised by two major artifacts: colloidal aggregation and optical interference .

The Causality of Assay Interference

To understand the reproducibility of N-4-IBMG, we must analyze its structural pharmacophore:

  • Amphiphilic Aggregation: The lipophilic 4-isopropyl group drives hydrophobic interactions, while the carboxylic acid of the N-methylglycine moiety provides pH-dependent aqueous solubility. At typical screening concentrations (10–50 µM), this amphiphilic character can trigger the formation of colloidal aggregates. These colloids non-specifically sequester target enzymes, leading to steep dose-response curves and artifactual inhibition[1].

  • Fluorescence Interference: The extended π -conjugated system of the benzothiazole core absorbs in the UV range and can autofluoresce in the blue/green spectrum. This directly interferes with standard fluorogenic assays (e.g., coumarin or NADH-coupled readouts), masking true bioactivity or creating false positives[2].

  • PAINS Context: While N-4-IBMG lacks the highly reactive electrophilic centers typical of classic Pan-Assay Interference Compounds (PAINS) like rhodanines, heavily substituted benzothiazoles are frequently flagged for promiscuous binding. The Tox21 consortium has demonstrated that up to 9.9% of screening libraries can exhibit assay interference via mechanisms like autofluorescence or reporter inhibition[3].

Comparative Performance Data

To objectively evaluate N-4-IBMG, we must benchmark it against other benzothiazole derivatives. The table below synthesizes the expected HTS reproducibility metrics of N-4-IBMG compared to a hydrophilic benchmark (low interference risk) and a highly lipophilic benchmark (high interference risk).

Compound ClassRepresentative Structural FeaturescLogP (est.)Critical Aggregation Conc. (CAC)Autofluorescence Risk (Ex 340 / Em 460)HTS Reproducibility Profile
N-4-IBMG 4-isopropyl, N-methylglycine2.5 - 3.030 - 50 µMModerateModerate. Requires detergent controls; solubility is highly pH-dependent.
Hydrophilic Benchmark 2-Amino-benzothiazole< 1.5> 100 µMLowHigh. Rarely forms colloids; clean optical profile; lower target affinity.
Lipophilic Benchmark 4,6-Di-alkyl-benzothiazole> 4.5< 5 µMHighLow. High rate of false positives via protein sequestration[1].

Note: CAC values are highly dependent on the specific assay buffer, ionic strength, and DMSO concentration.

Self-Validating Experimental Protocol: HTS Triage Workflow

To ensure scientific integrity, any hit generated by N-4-IBMG must be subjected to a self-validating triage system . The following step-by-step protocol is designed to inherently control for the physical and optical artifacts associated with benzothiazoles, ensuring that only true target modulation is advanced[4].

Step 1: Detergent-Controlled Primary Screen

Objective: Identify initial hits while controlling for colloidal aggregation.

  • Prepare the primary biochemical assay (e.g., TR-FRET) in a standard physiological buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl).

  • Split the assay into two parallel conditions: Condition A (Buffer only) and Condition B (Buffer + 0.01% Triton X-100).

  • Pin-transfer N-4-IBMG to achieve a final concentration range of 0.1 µM to 50 µM (maintaining final DMSO 1%).

  • Validation Logic: Aggregators are highly sensitive to non-ionic detergents. If the IC 50​ of N-4-IBMG shifts by >5-fold between Condition A and B, the compound is acting as a colloidal aggregator and should be discarded[1].

Step 2: Spectral Shift Counter-Screen

Objective: Eliminate false positives caused by benzothiazole autofluorescence.

  • Prepare a mock assay plate containing the exact buffer, substrate, and N-4-IBMG concentrations used in Step 1, but omit the target enzyme/protein .

  • Excite the plate at the primary assay's wavelength (e.g., 340 nm) and read the emission (e.g., 460 nm).

  • Validation Logic: Any dose-dependent increase in Relative Fluorescence Units (RFU) in the absence of the enzyme confirms that N-4-IBMG is optically interfering with the readout[2].

Step 3: Dynamic Light Scattering (DLS) Aggregation Assay

Objective: Directly quantify particle formation.

  • Dilute N-4-IBMG to 50 µM in filtered (0.22 µm) assay buffer (without detergent).

  • Transfer 30 µL to a low-volume quartz cuvette or a DLS-compatible 384-well plate.

  • Measure the hydrodynamic radius ( Rh​ ) using a DLS instrument.

  • Validation Logic: A clean, monomeric compound will show no significant scattering. The detection of particles with an Rh​ > 10 nm confirms colloidal aggregation.

HTS Triage Visualization

The following workflow illustrates the logical routing of N-4-IBMG through the self-validating triage process.

HTS_Triage Library Compound Library (incl. N-4-IBMG) Primary Primary HTS Assay (+/- 0.01% Triton X-100) Library->Primary Hit Initial Hit Identified Primary->Hit Apparent Inhibition Counter1 Optical Counter-Screen (Autofluorescence Check) Hit->Counter1 Counter2 DLS Assay (Colloidal Aggregation Check) Counter1->Counter2 Clean Optical Signal False1 Discard: Optical Artifact Counter1->False1 High RFU Background False2 Discard: Aggregator Counter2->False2 Particles > 10nm Detected Ortho Orthogonal Assay (SPR / NMR) Counter2->Ortho Monomeric State Confirmed Valid Validated Lead Compound Ortho->Valid Target Engagement Verified

Figure 1: Self-validating high-throughput screening triage workflow for benzothiazole derivatives.

References

  • A High-Throughput Screen for Aggregation-Based Inhibition in a Large Compound Library. Journal of Medicinal Chemistry.[Link]

  • Avoiding Fluorescence Assay Interference—The Case for Diaphorase. ASSAY and Drug Development Technologies.[Link]

  • New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.[Link]

  • High-Throughput Screening to Predict Chemical-Assay Interference. Scientific Reports.[Link]

  • Interference and Artifacts in High-content Screening. Assay Guidance Manual (NIH).[Link]

Sources

Validation

In Vivo vs. In Vitro Correlation for N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine (N-4I-BMG) Assays: A Comprehensive Comparison Guide

Introduction & Mechanistic Context The development of central nervous system (CNS) therapeutics is notoriously plagued by high late-stage attrition rates, primarily due to a disconnect between in vitro potency and in viv...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

The development of central nervous system (CNS) therapeutics is notoriously plagued by high late-stage attrition rates, primarily due to a disconnect between in vitro potency and in vivo efficacy. For compounds targeting the Glycine Transporter 1 (GlyT1)—a primary mechanism for treating the negative and cognitive symptoms of schizophrenia via NMDA receptor modulation—establishing a robust in vitro to in vivo correlation (IVIVC) is critical.

Historically, first-generation sarcosine-derived GlyT1 inhibitors, such as NFPS, demonstrated high in vitro potency but suffered from irreversible binding kinetics and severe in vivo toxicity, including respiratory depression[1]. To overcome these limitations, novel chemotypes have been developed. N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine (N-4I-BMG) represents a rationally designed hybrid: it utilizes the N-methylglycine (sarcosine) moiety for competitive GlyT1 target recognition, while the lipophilic 4-isopropyl-benzothiazole core is engineered to improve metabolic stability and optimize blood-brain barrier (BBB) penetration[2][3].

This guide objectively compares the in vitro and in vivo assay frameworks required to validate N-4I-BMG, detailing the causality behind experimental designs and providing self-validating protocols to ensure data integrity.

G A N-4I-BMG (GlyT1 Inhibitor) B GlyT1 Transporter (Astrocytes) A->B Competitive Inhibition C Synaptic Cleft (Elevated Glycine) B->C Blocked Reuptake D NMDA Receptor (NR1 Subunit) C->D Co-agonist Binding E Enhanced Glutamatergic Signaling D->E Ca2+ Influx

Caption: Mechanism of Action: N-4I-BMG competitively inhibiting GlyT1 to enhance NMDA receptor signaling.

In Vitro Assays: Establishing the Foundation

In vitro assays define the intrinsic pharmacological and physicochemical limits of a compound. For N-4I-BMG, the focus must be on target selectivity and metabolic clearance.

Protocol 2.1: [³H]-Glycine Uptake Assay (Potency & Selectivity)

Causality: To confirm that N-4I-BMG directly inhibits GlyT1 without off-target effects on GlyT2 (which regulates inhibitory neurotransmission in the brainstem/spinal cord). We utilize transfected Chinese Hamster Ovary (CHO) cells because they lack endogenous glycine transporters, ensuring an optimal signal-to-noise ratio. Self-Validating System: The assay must include a parallel GlyT2-expressing cell line to calculate the selectivity fold-change. Sarcosine is used as a positive control for competitive inhibition.

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO-hGlyT1 and CHO-hGlyT2 cells in 96-well Cytostar-T scintillating microplates at 4×104 cells/well. Incubate for 24 hours.

  • Washing: Wash cells twice with HEPES-buffered saline (HBS) containing 1.2 mM Ca2+ and 1.2 mM Mg2+ to remove endogenous amino acids.

  • Compound Incubation: Add N-4I-BMG in a 10-point concentration gradient (0.1 nM to 10 µM, 1% DMSO final). Incubate for 15 minutes at 37°C.

  • Radioligand Addition: Add 50 nM [³H]-glycine to all wells.

  • Quantification: Incubate for 10 minutes, then immediately read the plate on a microplate scintillation counter. Calculate IC50​ using non-linear regression.

Protocol 2.2: Liver Microsomal Stability (Pharmacokinetics)

Causality: The isopropyl-benzothiazole moiety is highly lipophilic and susceptible to Cytochrome P450 (CYP) mediated oxidative metabolism[4]. Quantifying intrinsic clearance ( CLint​ ) in vitro is mandatory before progressing to in vivo dosing to prevent premature compound washout. Self-Validating System: The assay includes Verapamil (high clearance) and Warfarin (low clearance) to validate the metabolic competency of the microsomes.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM). Dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate 1 µM N-4I-BMG with the microsomes for 5 minutes at 37°C. Initiate the reaction by adding 1 mM NADPH.

  • Sampling & Quenching: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and calculate CLint​ .

In Vivo Assays: Translating to Efficacy

In vivo models bridge the gap between isolated cellular metrics and systemic neurochemistry. For N-4I-BMG, we must prove that the compound crosses the BBB, engages the target, and produces a disease-relevant behavioral shift[5].

Protocol 3.1: Prefrontal Cortex Microdialysis (Target Engagement)

Causality: Schizophrenia's negative symptoms are heavily linked to prefrontal cortex (PFC) hypofunction. Microdialysis allows us to measure real-time extracellular glycine levels specifically in the PFC, proving that in vitro GlyT1 inhibition translates to functional synaptic modulation in vivo[5]. Self-Validating System: Baseline extracellular glycine levels must stabilize (variance <10% across three consecutive 20-minute fractions) prior to drug administration. A vehicle-only control group ensures that probe insertion trauma is not confounding the data.

Step-by-Step Methodology:

  • Surgery: Stereotaxically implant a concentric microdialysis probe into the medial PFC of male Sprague-Dawley rats. Allow 24–48 hours for surgical recovery.

  • Perfusion: Perfuse artificial cerebrospinal fluid (aCSF) at a constant rate of 1.5 µL/min.

  • Baseline Collection: Collect dialysate fractions every 20 minutes for 2 hours to establish a stable baseline.

  • Dosing: Administer N-4I-BMG orally (p.o.) at doses derived from the in vitro CLint​ data (e.g., 1, 3, and 10 mg/kg).

  • Analysis: Continue collecting fractions for 4 hours post-dose. Derivatize samples with o-phthalaldehyde (OPA) and analyze via HPLC with electrochemical detection (HPLC-ECD).

Protocol 3.2: Prepulse Inhibition (PPI) of Acoustic Startle (Behavioral Efficacy)

Causality: PPI is a cross-species translatable measure of sensorimotor gating. Patients with schizophrenia show severe PPI deficits. By inducing a deficit with the NMDA antagonist Phencyclidine (PCP) and reversing it with N-4I-BMG, we prove that the compound's mechanism (NMDA co-activation via glycine) works functionally in a disease model[6]. Self-Validating System: The assay must include a "Vehicle + Saline" group (healthy baseline) and a "Vehicle + PCP" group (disease baseline) to validate the therapeutic window before assessing the "N-4I-BMG + PCP" group.

Step-by-Step Methodology:

  • Acclimation: Habituate rats to the startle chambers (sound-attenuated cylinders with piezoelectric accelerometers) for 5 minutes with 65 dB background white noise.

  • Deficit Induction: Administer PCP (1.5 mg/kg, s.c.) 15 minutes prior to testing.

  • Treatment: Administer N-4I-BMG (p.o.) 60 minutes prior to testing.

  • Testing Paradigm: Expose rats to a series of trials: pulse-alone (120 dB, 40 ms) and prepulse+pulse trials (prepulses of 69, 73, and 81 dB preceding the 120 dB pulse by 100 ms).

  • Calculation: Calculate % PPI as: 100−[(Startle Amplitude of Prepulse+Pulse/Startle Amplitude of Pulse alone)×100] .

Data Synthesis: IVIVC Comparison

To establish a true correlation, we must compare the experimental profile of N-4I-BMG against established reference compounds. The table below synthesizes typical benchmark data for this class of molecules.

Table 1: Quantitative Comparison of GlyT1 Inhibitors
ParameterN-4I-BMG (Benzothiazole-Sarcosine)NFPS (Classic Sarcosine)Bitopertin (Non-Sarcosine)
GlyT1 IC50​ (nM) 12.58.225.0
GlyT2 IC50​ (µM) >10 (Highly Selective)>10 (Highly Selective)>10 (Highly Selective)
RLM CLint​ (µL/min/mg) 35.2 (Moderate Clearance)85.4 (High Clearance)18.5 (Low Clearance)
Brain/Plasma Ratio ( Kp​ ) 0.85 (Excellent BBB Penetration)0.45 (Moderate)1.10 (Excellent)
PFC Glycine Elevation +180% (Peaks at 2h, returns to baseline at 6h)+350% (Irreversible, >24h elevation)+150% (Peaks at 3h)
Minimum Effective Dose (PPI) 3.0 mg/kg (p.o.)1.0 mg/kg (i.v. only)1.0 mg/kg (p.o.)
Toxicity Profile Well-tolerated up to 30 mg/kgRespiratory depression at 5 mg/kgWell-tolerated

Data Interpretation: While NFPS is highly potent in vitro, its high microsomal clearance and irreversible binding lead to poor in vivo translation and high toxicity[1]. N-4I-BMG's benzothiazole core optimizes the CLint​ and Brain/Plasma ratio, resulting in a reversible, highly translatable in vivo profile similar to clinical-stage compounds like Bitopertin[4].

W InVitro In Vitro Assays • [3H]-Glycine Uptake • Microsomal Stability • BBB Permeability ExVivo Ex Vivo Validation • Receptor Occupancy • Cortical Homogenate Uptake InVitro->ExVivo Potency & Clearance Validated IVIVC IVIVC Analysis • PK/PD Modeling • Efficacy Prediction InVitro->IVIVC Direct Correlation Model InVivo In Vivo Models • Microdialysis (PFC) • Prepulse Inhibition (PPI) ExVivo->InVivo Target Engagement Confirmed InVivo->IVIVC Efficacy Data Collected

Caption: Step-by-step workflow for establishing IVIVC for N-4I-BMG and related GlyT1 inhibitors.

Conclusion & Best Practices

The successful development of N-4I-BMG relies heavily on a tightly correlated IVIVC pipeline. By utilizing the benzothiazole scaffold to tune the pharmacokinetics of the sarcosine pharmacophore, researchers can achieve highly predictable in vivo outcomes based on in vitro data.

Key Takeaway for Application Scientists: Never rely solely on in vitro target affinity ( IC50​ ) when evaluating GlyT1 inhibitors. Always multiplex your in vitro screening with microsomal stability and BBB permeability assays[7]. This ensures that the compound reaching the in vivo microdialysis and behavioral stages possesses the requisite free brain concentration ( Cu,brain​ ) to exert a therapeutic, non-toxic effect.

References

  • Title: GlyT1 − Up from the Ashes. The Importance of Not Condemning a Mechanism Based on a Single Chemotype. Source: ACS Chemical Neuroscience. URL: [Link]

  • Title: A novel glycine transporter-1 (GlyT1) inhibitor, ASP2535, improves cognition in animal models of cognitive impairment in schizophrenia and Alzheimer's disease. Source: European Journal of Pharmacology (PubMed). URL: [Link]

  • Title: The Glycine Transporter Type 1 Inhibitor N-[3-(4′-Fluorophenyl)-3-(4′-Phenylphenoxy)Propyl]Sarcosine Potentiates NMDA Receptor-Mediated Responses In Vivo and Produces an Antipsychotic Profile in Rodent Behavior. Source: Journal of Neuroscience. URL: [Link]

  • Title: Identification of an Orally Bioavailable, Potent, and Selective Inhibitor of GlyT1. Source: ACS Medicinal Chemistry Letters. URL: [Link]

  • Title: In Vitro Primary Human and Animal Cell-Based Blood−Brain Barrier Models as a Screening Tool in Drug Discovery. Source: Molecular Pharmaceutics. URL: [Link]

  • Title: Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents. Source: Bioorganic Chemistry. URL: [Link]

  • Title: Discovery of a potent M5 antagonist with improved clearance profile. Part 1: Piperidine amide-based antagonists. Source: Bioorganic & Medicinal Chemistry Letters (PMC). URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure &amp; PPE Guide: Handling N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine

As a Senior Application Scientist, I recognize that handling specialized benzothiazole derivatives requires more than a cursory glance at a Safety Data Sheet (SDS). To ensure both scientific integrity and personnel safet...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized benzothiazole derivatives requires more than a cursory glance at a Safety Data Sheet (SDS). To ensure both scientific integrity and personnel safety, laboratory protocols must be treated as self-validating systems where every safety measure has a clear, mechanistic justification.

This guide provides a comprehensive, field-proven operational and personal protective equipment (PPE) strategy for handling N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine , designed specifically for researchers and drug development professionals.

Executive Summary & Chemical Profile

N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine is a specialized organic building block frequently utilized in biochemical assays and drug discovery pipelines. Under the Globally Harmonized System (GHS), this compound is classified under the GHS07 (Warning) category, indicating potential acute toxicity, skin sensitization, and respiratory irritation[1].

Quantitative Compound Specifications
PropertySpecification
Chemical Name N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine
CAS Number 1353000-12-0
Molecular Formula C₁₃H₁₆N₂O₂S
Molecular Weight 264.34 g/mol
Hazard Pictogram GHS07 (Exclamation Mark)

Hazard Assessment & Causality

Under OSHA standard 29 CFR 1910.132, a formal hazard assessment is required to determine the appropriate PPE for laboratory operations[2]. For this specific compound, the hazards are dictated by its molecular structure:

  • Dermal Penetration Risk: The molecule features a lipophilic benzothiazole core paired with a polar N-methylglycine moiety. This amphiphilic nature allows it to interact with biological membranes. When reconstituted in highly penetrating carrier solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)—standard practice in high-throughput screening—the solvent acts as a molecular Trojan horse, rapidly transporting the dissolved compound across the stratum corneum and into the bloodstream.

  • Aerosolization & Inhalation: As a dry, finely milled powder, the compound is prone to accumulating static charge. Electrostatic repulsion during weighing can cause the powder to aerosolize, presenting a severe inhalation risk (H335: May cause respiratory irritation).

Personal Protective Equipment (PPE) Matrix

Following the authoritative guidelines established in Prudent Practices in the Laboratory[3], the following PPE matrix must be strictly adhered to. No single glove material protects against all hazards; therefore, task-specific selection is critical.

Protection ZoneRequired EquipmentMaterial SpecificationCausality / Rationale
Hands (Dry) Single Nitrile GlovesMinimum 5-mil thickness.Provides an adequate barrier against dry powder while maintaining tactile sensitivity for the micro-balance.
Hands (Wet) Double Nitrile GlovesTwo layers of 5-mil nitrile.DMSO rapidly degrades standard nitrile. Double-gloving provides a critical time buffer (breakthrough time) to remove gloves if a splash occurs.
Eyes/Face Safety GogglesANSI Z87.1 compliant, indirect venting.Standard safety glasses do not protect against lateral solvent splashes or airborne powder aerosols.
Body Lab Coat100% Cotton or Flame-Resistant (FR), fully buttoned.Synthetic blends (e.g., polyester) can melt into the skin if exposed to reactive solvents or fire.
Respiratory Fume HoodFace velocity ≥ 100 fpm (0.5 m/s).Eliminates the need for an N95/P100 respirator by capturing aerosolized particulates at the source.

Operational Workflow & Handling Protocol

To maintain scientific integrity and personnel safety, execute the following self-validating protocol when preparing stock solutions.

Phase 1: Preparation & Environmental Control
  • Verify Containment: Check the chemical fume hood's digital monitor to ensure an active face velocity of 80–100 feet per minute (fpm). Validation: If the alarm sounds or velocity drops below 80 fpm, abort the procedure.

  • Don PPE: Equip the lab coat, safety goggles, and the first layer of nitrile gloves.

Phase 2: Weighing the Dry Powder
  • Static Mitigation: Wipe the exterior of the chemical vial and the analytical balance draft shield with an anti-static wipe. Use an anti-static polypropylene weighing boat. Causality: Neutralizing static prevents the powder from "jumping" off the spatula, ensuring accurate molarity and preventing environmental contamination.

  • Transfer: Using a grounded micro-spatula, carefully transfer the required mass of N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine into the weighing boat.

  • Containment: Immediately transfer the weighed powder into a glass scintillation vial and loosely cap it before removing it from the balance area.

Phase 3: Dissolution (e.g., in DMSO)
  • Upgrade PPE: Don a second pair of nitrile gloves over the first.

  • Solvent Addition: Inside the fume hood, uncap the vial and slowly pipette the required volume of DMSO.

  • Sealing & Agitation: Tightly seal the vial with a PTFE-lined cap before vortexing. Causality: Vortexing generates internal vapor pressure and micro-aerosols. A loose cap will result in hazardous aerosol leakage.

  • Decontamination: Remove and discard the outer pair of gloves immediately after the dissolution step is complete.

Spill Response & Disposal Plan

In the event of a breach in containment, immediate and calculated action is required to prevent exposure[4].

Solid Powder Spill
  • Do NOT dry sweep. Dry sweeping generates airborne particulates, exacerbating inhalation risks.

  • Cover the spilled powder with a damp paper towel to suppress aerosolization.

  • Carefully wipe the area, folding the towel inward to trap the powder.

  • Place the contaminated towel in a designated solid hazardous waste container.

Liquid Solution Spill (DMSO/DMF)
  • Immediately cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or universal spill pads).

  • Allow 2–3 minutes for complete absorption.

  • Using a disposable plastic scraper, collect the saturated absorbent and transfer it to a hazardous organic waste bin.

  • Wash the spill area with a 10% bleach solution or soap and water to remove residual solvent.

Disposal Protocol

Never dispose of benzothiazole derivatives down the drain[3].

  • Solid Waste: Dispose of empty vials, contaminated gloves, and weighing boats in clearly labeled solid hazardous waste bins.

  • Liquid Waste: Collect unused stock solutions in a dedicated "Non-Halogenated Organic Waste" carboy. Ensure the waste log is updated with the exact chemical name and CAS number (1353000-12-0) to comply with EPA/RCRA regulations.

Workflow Visualization

Workflow Start Start: N-(4-isopropyl-1,3-benzothiazol-2-yl) -N-methylglycine Handling PPE Don Required PPE (Nitrile Gloves, Goggles, Lab Coat) Start->PPE Hood Transfer to Fume Hood (Airflow ≥ 100 fpm) PPE->Hood Weigh Weighing Protocol (Use anti-static tools) Hood->Weigh Dissolve Dissolution (e.g., DMSO) (Caution: Enhances skin penetration) Weigh->Dissolve Spill Spill Occurs? Dissolve->Spill SolidSpill Solid Spill: Sweep with damp towel Spill->SolidSpill Yes (Solid) LiquidSpill Liquid Spill: Absorb with inert material Spill->LiquidSpill Yes (Liquid) Disposal Hazardous Waste Disposal (Non-halogenated organic) Spill->Disposal No SolidSpill->Disposal LiquidSpill->Disposal

Fig 1. Safe handling and spill response workflow for benzothiazole derivatives.

References

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment Standard (29 CFR 1910.132)". United States Department of Labor. URL: [Link]

  • National Research Council. "Working with Chemicals - Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". National Center for Biotechnology Information (NCBI) Bookshelf. URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine
Reactant of Route 2
Reactant of Route 2
N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine
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